4-Methoxy-o-terphenyl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16O |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-methoxy-4-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16O/c1-20-17-13-11-16(12-14-17)19-10-6-5-9-18(19)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
IRPXARHRTKAHPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
"physical and chemical properties of 4-Methoxy-o-terphenyl"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical properties of 4-Methoxy-o-terphenyl, a substituted aromatic hydrocarbon. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its parent compound, o-terphenyl, and related methoxy-substituted aromatic systems to provide a comprehensive profile. The guide includes a plausible experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl and terphenyl structures. Furthermore, the potential biological significance of the terphenyl scaffold in the context of drug discovery is discussed, highlighting its emergence as a promising framework for the development of novel therapeutic agents.
Introduction
Terphenyls are a class of aromatic hydrocarbons composed of a central benzene ring substituted with two phenyl groups. The ortho-, meta-, and para-isomers are distinguished by the relative positions of the phenyl substituents. These compounds and their derivatives are of significant interest in materials science and medicinal chemistry. This compound is a derivative of the o-terphenyl scaffold, featuring a methoxy group on one of the terminal phenyl rings. This modification is expected to influence its electronic properties, solubility, and biological activity compared to the parent o-terphenyl. Terphenyl-based structures have been investigated as potential inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway, which is a key target in cancer immunotherapy[1]. The terphenyl scaffold provides a rigid framework that can be functionalized to achieve high binding affinity and selectivity.
Physical Properties
Table 1: Physical Properties of o-Terphenyl (CAS No. 84-15-1)
| Property | Value | Source |
| Molecular Formula | C18H14 | --INVALID-LINK-- |
| Molecular Weight | 230.31 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light-yellow solid | [2] |
| Melting Point | 56-59 °C | [2] |
| Boiling Point | 332-337 °C | [2] |
| Solubility | Insoluble in water; Soluble in common aromatic solvents. | [2] |
The introduction of a methoxy group is expected to slightly increase the molecular weight and may influence the melting and boiling points of this compound compared to o-terphenyl. The polarity of the molecule will also be altered, which could affect its solubility profile.
Chemical Properties
The chemical properties of this compound are dictated by its aromatic terphenyl core and the methoxy substituent.
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 3893-03-6 | [3] |
| Molecular Formula | C19H16O | [3] |
| Molecular Weight | 260.33 g/mol | [3] |
The aromatic rings of the terphenyl structure are susceptible to electrophilic substitution reactions. The position of the methoxy group on one of the phenyl rings will direct further substitution. The methoxy group is an ortho-, para-directing activator, making the terminal phenyl ring more reactive towards electrophiles than the unsubstituted rings.
Spectroscopic Data (Predicted)
Specific spectroscopic data for this compound is not widely published. The following are predicted characteristics based on the structure and data from related compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-7.8 ppm. The methoxy group protons should appear as a singlet around δ 3.8-4.0 ppm. The complex coupling patterns of the aromatic protons would be indicative of the ortho-terphenyl substitution pattern. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon of the methoxy group should appear around δ 55-60 ppm. The carbon attached to the methoxy group will be shifted downfield. |
| IR Spectroscopy | Characteristic C-H stretching of aromatic rings around 3030 cm⁻¹. C=C stretching of the aromatic rings in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group is expected around 1250 cm⁻¹ and 1040 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 260.33. Fragmentation patterns would likely involve the loss of a methyl group (M-15) and a methoxy group (M-31). |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex[4].
5.1. Synthetic Route: Suzuki-Miyaura Cross-Coupling
A plausible synthetic route involves the coupling of 2-bromobiphenyl with 4-methoxyphenylboronic acid.
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
5.2. Detailed Experimental Protocol
The following protocol is a generalized procedure based on known Suzuki-Miyaura coupling reactions for similar compounds.
Materials:
-
2-Bromobiphenyl
-
4-Methoxyphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene, Ethanol, and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobiphenyl (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask. Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required reaction time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Logical Relationships in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Relevance in Drug Development
While there is no specific information on the biological activity of this compound, the broader class of terphenyl compounds has shown promise in medicinal chemistry. Natural and synthetic p-terphenyls have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects. The rigid terphenyl scaffold serves as an excellent platform for the design of molecules that can target specific biological pathways.
For instance, terphenyl-based compounds have been developed as small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a critical pathway in cancer immunotherapy[1]. The ability to readily synthesize and functionalize the terphenyl core allows for the optimization of inhibitor potency and pharmacokinetic properties. The introduction of a methoxy group, as in this compound, can modulate the compound's lipophilicity and hydrogen bonding capacity, which are important parameters in drug design.
Conclusion
This compound is a methoxy-substituted derivative of o-terphenyl. While specific experimental data for this compound is scarce, its physical and chemical properties can be reasonably predicted based on its structure and data from related compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for its synthesis. The terphenyl scaffold is of growing interest in drug discovery, suggesting that this compound and its analogues may serve as valuable building blocks for the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its potential applications.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Methoxy-o-terphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-o-terphenyl is a polysubstituted aromatic compound belonging to the terphenyl family. The o-terphenyl backbone consists of a central benzene ring connected to two other phenyl rings at the ortho positions. In this compound, a methoxy group is substituted at the para-position of one of the terminal phenyl rings. The spatial arrangement of the phenyl rings and the orientation of the methoxy group are critical determinants of the molecule's overall shape, electronic properties, and potential intermolecular interactions. Understanding the molecular structure and preferred conformation is fundamental for applications in materials science and as a scaffold in medicinal chemistry.
Predicted Molecular Structure and Conformation
The conformation of this compound is primarily dictated by the interplay of steric hindrance and electronic effects within its o-terphenyl core and the influence of the methoxy substituent.
The o-Terphenyl Backbone
The defining feature of the o-terphenyl structure is the steric repulsion between the two terminal phenyl rings. This steric strain prevents the molecule from adopting a planar conformation, as this would lead to significant van der Waals clashes between the hydrogen atoms on the adjacent rings. Consequently, the terminal phenyl rings are twisted out of the plane of the central ring.
Studies on the parent o-terphenyl molecule have shown that the dihedral angles between the central and terminal phenyl rings are in the range of 50-60 degrees.[1][2][3] This twisted conformation represents a compromise between the stabilizing effect of π-conjugation, which would favor planarity, and the destabilizing effect of steric hindrance. It is expected that this compound will adopt a similar twisted conformation for its terphenyl core.
The Methoxy Group Conformation
The methoxy group attached to one of the terminal phenyl rings is generally expected to be coplanar with the benzene ring to which it is attached. This planar arrangement allows for favorable electronic interactions between the oxygen lone pairs and the aromatic π-system.[4] While a second, less stable conformation with the methoxy group perpendicular to the ring has been computationally identified for some methoxybenzenes, the planar conformer is predominantly observed.[5]
Quantitative Structural Data (Predicted)
The following table summarizes the predicted bond lengths, bond angles, and dihedral angles for this compound. These values are based on typical values for o-terphenyl and anisole and should be considered as estimates in the absence of direct experimental data for the title compound.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-C (aromatic) | ~1.39 - 1.41 | |
| C-C (inter-ring) | ~1.49 - 1.51 | |
| C-O (methoxy) | ~1.36 - 1.38 | |
| O-CH3 (methoxy) | ~1.42 - 1.44 | |
| Bond Angles (°) | ||
| C-C-C (in rings) | ~120 | |
| C-C-C (at inter-ring linkage) | ~120 | |
| C-O-C (methoxy) | ~117 - 119 | |
| Dihedral Angles (°) | ||
| Central Ring - Terminal Ring 1 | ~50 - 60 | |
| Central Ring - Terminal Ring 2 | ~50 - 60 | |
| Phenyl Ring - Methoxy Group (C-C-O-C) | ~0 (planar) |
Experimental Protocols for Structural Elucidation
The definitive determination of the molecular structure and conformation of this compound would rely on the following key experimental techniques.
Single-Crystal X-ray Diffraction
This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystallization: High-quality single crystals of this compound would be grown, typically by slow evaporation from a suitable solvent or by vapor diffusion.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined. The structural model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, bond angles, and dihedral angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution provides insights into the molecule's conformation and dynamic behavior.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
1D NMR (¹H and ¹³C): Standard proton and carbon-13 NMR spectra are acquired to confirm the chemical structure and provide information about the chemical environment of each atom.
-
2D NMR (COSY, NOESY):
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Measures through-space interactions between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information for determining the preferred conformation and the relative orientation of the phenyl rings in solution.
-
-
Conformational Analysis: The experimentally determined NOE constraints are used in conjunction with computational modeling to generate a family of structures consistent with the NMR data, revealing the conformational preferences in the solution state.
Visualization of Conformational Factors
The following diagrams illustrate the key concepts governing the conformation of the o-terphenyl core.
Caption: Logical relationship of conformational drivers in the o-terphenyl core.
Caption: General experimental workflow for molecular structure determination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 5,7,8,10,11,13,14,16-Octahydro-6,15-(ethanoxyethanoxyethano)-1,4:17,20-dietheno[9,12,6,15]benzodioxadiazacyclodocosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anisole at 100 K: the first crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4-Methoxy-o-terphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
| Property | Value |
| Chemical Name | 4-Methoxy-1,1':2',1''-terphenyl |
| CAS Number | 3893-03-6[1] |
| Molecular Formula | C₁₉H₁₆O |
| Molecular Weight | 260.33 g/mol [1] |
| Structure | |
| A 2D structure of 4-Methoxy-o-terphenyl. |
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including o-terphenyl and various methoxy-substituted aromatic systems.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.20 - 7.60 | m | 11H | Aromatic Protons |
| ~ 6.90 - 7.10 | m | 2H | Aromatic Protons (methoxy-substituted ring) |
| ~ 3.85 | s | 3H | Methoxy Protons (-OCH₃) |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 159 | C-OCH₃ |
| ~ 140 - 142 | Quaternary Aromatic Carbons |
| ~ 127 - 131 | Aromatic CH |
| ~ 114 | Aromatic CH (ortho to -OCH₃) |
| ~ 55 | -OCH₃ |
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~ 1600, 1500, 1450 | Strong | Aromatic C=C Bending |
| ~ 1250 | Strong | Aryl-O Stretch (asymmetric) |
| ~ 1030 | Medium | Aryl-O Stretch (symmetric) |
| ~ 830 | Strong | para-disubstituted C-H Bend |
| ~ 750 | Strong | ortho-disubstituted C-H Bend |
Predicted UV-Vis Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Assignment |
| ~ 235 | High | π → π* transition |
| ~ 275 | Medium | π → π* transition |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Reference the chemical shifts to the solvent peak of CDCl₃ at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent such as ethanol or cyclohexane at a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a wavelength range of approximately 200 to 400 nm.
-
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.
Caption: General workflow from synthesis to spectroscopic analysis.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain and verify them. For definitive characterization, the synthesis and subsequent experimental analysis of the compound are required.
References
Crystal Structure Analysis of a Methoxy-Terphenyl Derivative
An In-depth Technical Guide on the Crystal Structure of Methoxy-Terphenyl Derivatives and Their Role as PD-1/PD-L1 Inhibitors
This technical guide provides a detailed overview of the crystal structure of a representative methoxy-terphenyl derivative, (E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one. Due to the limited availability of public crystallographic data for 4-Methoxy-o-terphenyl, this meta-terphenyl derivative is presented as a closely related analogue. The guide also explores the significant role of terphenyl-based scaffolds as inhibitors of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway, a critical target in cancer immunotherapy.
The structural analysis is based on the crystallographic data for (E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one.
Molecular Structure
In the meta-terphenyl core of this molecule, the two outer fluorophenyl rings are twisted relative to the central benzene ring at dihedral angles of 46.72(6)° and 41.70(6)°[1]. The crystal structure is stabilized by weak C—H⋯O and C—H⋯F hydrogen bonds, which link the molecules into layers. Furthermore, π–π stacking interactions are observed, with the shortest distance between the centroids of aromatic rings being 3.6364(7) Å[1].
Crystallographic Data
The following tables summarize the key crystallographic data for (E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one[1].
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C₂₉H₂₂F₂O₂ |
| Formula Weight | 440.47 |
| Temperature | 200 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 6.9020(3) Å |
| b | 11.3965(6) Å |
| c | 14.8362(8) Å |
| α | 96.177(2)° |
| β | 93.381(2)° |
| γ | 106.446(2)° |
| Volume | 1107.85(10) ų |
| Z | 2 |
| Density (calculated) | 1.319 Mg/m³ |
| Absorption Coefficient | 0.093 mm⁻¹ |
| F(000) | 460 |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Reflections Collected | 20122 |
| Independent Reflections | 5516 [R(int) = 0.0423] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Params | 5516 / 0 / 300 |
| Goodness-of-fit on F² | 1.063 |
| Final R indices [I>2σ(I)] | R1 = 0.0393, wR2 = 0.0984 |
| R indices (all data) | R1 = 0.0597, wR2 = 0.1093 |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and crystallization of methoxy-terphenyl derivatives, based on methodologies reported in the literature[1].
Synthesis of (E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one
-
Reaction Setup: A mixture of 1-(4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)ethanone (0.001 mol) and 4-methylbenzaldehyde (0.001 mol) is prepared in 30 ml of ethanol.
-
Catalysis: To the stirred mixture, 1 ml of a 10% sodium hydroxide solution is added.
-
Reaction Conditions: The reaction is stirred at a constant temperature of 278–283 K for 3 hours.
-
Purification: The resulting precipitate is collected by filtration and purified through recrystallization from ethanol.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown from a solution of the purified compound in dimethylformamide (DMF) by slow evaporation at room temperature[1].
X-ray Crystallography
-
Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Bruker APEXII CCD) equipped with a graphite monochromator and Mo Kα radiation.
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F² using software such as SHELXS97 and SHELXL97.
Terphenyl Derivatives as Inhibitors of the PD-1/PD-L1 Signaling Pathway
Recent research has highlighted the potential of terphenyl-based small molecules as potent inhibitors of the PD-1/PD-L1 protein-protein interaction. This interaction is a key immune checkpoint that cancer cells often exploit to evade the host's immune system.
Mechanism of Action
The PD-1 receptor is expressed on activated T cells, and its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 sends an inhibitory signal to the T cell, suppressing its anti-tumor activity. Terphenyl-based inhibitors are designed to bind to PD-L1, blocking its interaction with PD-1 and thereby preventing the inhibitory signal. This restores the T cell's ability to recognize and attack cancer cells[2][3][4].
Signaling Pathway Diagram
The following diagram illustrates the inhibition of the PD-1/PD-L1 signaling pathway by a terphenyl derivative.
Experimental Workflow for Inhibitor Screening
The efficacy of terphenyl-based inhibitors is often evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
References
- 1. (E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Quantum Yield of 4-Methoxy-o-terphenyl and Related Chromophores
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the quantum yield of 4-Methoxy-o-terphenyl and related substituted terphenyl compounds. While a definitive quantum yield for this compound is not prominently available in published literature, this document compiles relevant photophysical data from closely related molecules to offer valuable insights. It details the experimental protocols for quantum yield determination, discusses the factors influencing fluorescence efficiency in this class of compounds, and presents this information in a clear, structured format for researchers, scientists, and professionals in drug development.
Introduction to Quantum Yield in Terphenyl Systems
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a molecule.[1] Terphenyls, a class of aromatic hydrocarbons, and their derivatives are of significant interest due to their applications as scintillators, laser dyes, and fluorescent probes. The substitution pattern on the terphenyl backbone, including the introduction of methoxy groups, can significantly influence the electronic properties and, consequently, the quantum yield of the molecule. Understanding these structure-property relationships is crucial for the rational design of novel fluorophores for various applications, including bio-imaging and drug development.
Photophysical Data of Substituted Terphenyls
| Compound Class | Substituent Effects | Observed Quantum Yields (Φf) | Key Findings |
| Diphenylamino Terphenyl Emitters | para-cyano substitution | High (approaching 1.0 in some cases) | Steric hindrance and substitution patterns significantly impact fluorescence efficiency. |
| Functionalized p-Oligophenylenes | Push-pull systems (e.g., -NO2 and -NH2) | Varies; can be enhanced or quenched | Asymmetric substitutions can introduce charge-transfer character, affecting emission properties. |
| Parent p-Terphenyl | Unsubstituted | 0.93 | The core terphenyl structure can be highly fluorescent. |
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence quantum yield is a fundamental experimental procedure in photochemistry and materials science. Two primary methods are employed: the relative method and the absolute method.
Relative Quantum Yield Measurement
The relative method is the more common approach and involves comparing the fluorescence intensity of the sample of interest to a well-characterized standard with a known quantum yield.[2][3][4]
Experimental Workflow:
Diagram 1: Workflow for Relative Quantum Yield Determination
Methodology:
-
Selection of a Standard: A standard with a well-documented quantum yield and an absorption profile that overlaps with the sample is chosen.
-
Solution Preparation: Dilute solutions of both the unknown sample (this compound) and the standard are prepared in the same solvent. The concentrations are adjusted to have low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.[5]
-
UV-Vis Absorption Spectroscopy: The absorption spectra of all solutions are recorded to determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectroscopy: The fluorescence emission spectra are recorded for both the sample and the standard at the same excitation wavelength.
-
Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is determined for both the sample and the standard. The quantum yield of the unknown sample (Φx) is then calculated using the following equation:
Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx^2 / nst^2)
Where:
Absolute Quantum Yield Measurement
The absolute method measures the quantum yield without the need for a reference standard. This is typically achieved using an integrating sphere to collect all emitted photons from the sample.[6][7]
Methodology:
-
Sample Placement: The sample (either in solution or as a powder) is placed inside an integrating sphere.[6][7]
-
Measurement of Scattered and Emitted Light: The integrating sphere collects both the scattered excitation light and the emitted fluorescence.
-
Data Acquisition: Two measurements are taken: one with the excitation beam passing through the sample and another with it passing through a blank (solvent only).
-
Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, which are determined from the integrated intensities of the emission and scattering peaks.
Factors Influencing the Quantum Yield of Substituted Terphenyls
The quantum yield of a molecule like this compound is not an intrinsic constant but is influenced by several factors:
-
Molecular Structure: The rigidity of the molecular structure plays a crucial role. More rigid molecules tend to have higher quantum yields as non-radiative decay pathways (like vibrational relaxation) are suppressed.
-
Substituent Effects: The nature and position of substituents on the terphenyl rings can significantly alter the photophysical properties. Electron-donating groups, like the methoxy group, can either enhance or quench fluorescence depending on their position and interaction with the rest of the molecule.
-
Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state, influencing the rates of radiative and non-radiative decay.
-
Temperature: Temperature can impact the rates of non-radiative processes. Generally, lower temperatures lead to higher quantum yields.
-
Presence of Quenchers: Other molecules in the solution, such as dissolved oxygen, can deactivate the excited state and reduce the quantum yield.
Conceptual Pathway of Fluorescence and Non-Radiative Decay
The quantum yield is determined by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited singlet state.
Diagram 2: Jablonski Diagram Illustrating Fluorescence
Upon absorption of a photon, the molecule is promoted from the ground electronic state (S0) to an excited singlet state (S1). From S1, the molecule can return to the ground state through several pathways:
-
Fluorescence (kf): Radiative decay by emitting a photon.
-
Internal Conversion (kic): Non-radiative decay to a lower electronic state of the same spin multiplicity.
-
Intersystem Crossing (kisc): Non-radiative transition to an excited state of different spin multiplicity (a triplet state, T1).
The quantum yield of fluorescence (Φf) is given by the ratio of the rate of fluorescence to the sum of the rates of all decay processes:
Φf = kf / (kf + kic + kisc)
Conclusion
While the precise quantum yield of this compound remains to be definitively reported, an understanding of the photophysical principles governing substituted terphenyls allows for a strong inferential framework. The experimental protocols outlined in this guide provide a clear path for the empirical determination of this value. For researchers in drug development and materials science, a thorough characterization of the quantum yield is essential for the design and implementation of novel fluorescent probes and materials. The information compiled herein serves as a foundational resource for such investigations.
References
An In-depth Technical Guide to the Early Research of Terphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terphenyls, a class of aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups, have been a subject of scientific inquiry for over a century. The three isomers, ortho-, meta-, and para-terphenyl, exhibit distinct physical and chemical properties that have led to their investigation and application in diverse fields, from early dye synthesis to their use as scintillation counters and the discovery of their biological activities. This technical guide delves into the foundational research on terphenyl compounds, providing a detailed overview of their early synthesis, characterization, and the initial explorations of their biological potential. Chemical research on p-terphenyls can be traced back to 1877.[1]
Physical and Spectroscopic Properties of Terphenyl Isomers
The structural arrangement of the phenyl rings significantly influences the physical properties of the three terphenyl isomers. Early research meticulously documented these differences, which are crucial for their separation and characterization.
| Property | o-Terphenyl | m-Terphenyl | p-Terphenyl |
| Melting Point (°C) | 58-59 | 86-87 | 212-213 |
| Boiling Point (°C) | 337 | 365 | 376 |
| Density (g/cm³) | 1.16 | 1.195 | 1.23 |
| Appearance | Colorless to light-yellow solid | Yellow solid (needles) | White or light-yellow needles or leaves |
| Solubility | Insoluble in water | Insoluble in water | Insoluble in water, soluble in hot benzene and hot ethyl alcohol |
Table 1: Physical Properties of Terphenyl Isomers. [2][3][4][5]
Early spectroscopic studies, particularly UV spectroscopy, were instrumental in understanding the electronic structure of terphenyls. The spectra revealed significant differences between the isomers, providing insights into the extent of conjugation. The UV spectrum of p-terphenyl shows a strong absorption band at a longer wavelength (around 279 mµ) compared to diphenyl, indicating conjugation throughout the molecule and suggesting a relatively flat conformation of the three rings.[6] In contrast, the spectrum of o-terphenyl exhibits features indicative of steric hindrance between the adjacent phenyl rings, which disrupts conjugation.[6] The m-terphenyl spectrum is more akin to a superposition of two diphenyl units, suggesting a lack of conjugation across the entire molecule.[6]
Early Synthetic Methodologies
The synthesis of terphenyls in the early to mid-20th century relied on classical organic reactions that were foundational in the development of aromatic chemistry. These methods, while often yielding modest results by modern standards, were pivotal for obtaining the first samples of these compounds for study.
The Gomberg-Bachmann Reaction
First described in 1924, the Gomberg-Bachmann reaction is an aryl-aryl coupling that proceeds via a diazonium salt intermediate.[2] An arene is reacted with a diazonium salt in the presence of a base to form a biaryl through an aryl radical.[2] While versatile, the original procedure was known for its generally low yields, often less than 40%, due to competing side reactions of the diazonium salts.[2]
Experimental Protocol: Synthesis of p-Terphenyl (adapted from early literature)
-
Diazotization: Aniline is diazotized by reacting it with sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form benzenediazonium chloride.
-
Coupling: The resulting cold diazonium salt solution is slowly added to an excess of benzene, which acts as both the solvent and the reactant. A base, such as sodium hydroxide or sodium acetate, is added to promote the reaction.
-
Workup: The reaction mixture is stirred for several hours, and then the organic layer is separated, washed, and the solvent is removed by distillation. The crude p-terphenyl is then purified by recrystallization.
The Ullmann Reaction
The Ullmann reaction, first reported in 1901, involves the copper-promoted coupling of two aryl halides to form a biaryl.[7][8][9] The classical procedure required harsh reaction conditions, typically heating the aryl halide with a stoichiometric amount of finely divided copper powder to high temperatures (often above 200 °C).[9][10] The reaction was particularly effective for aryl halides substituted with electron-withdrawing groups.[7]
Experimental Protocol: Synthesis of a Symmetrical Terphenyl (adapted from early literature)
-
Reaction Setup: An aryl halide (e.g., iodobenzene) is mixed with a stoichiometric equivalent or an excess of activated copper powder.
-
Heating: The mixture is heated to a high temperature (typically 200-250 °C) for several hours. In some cases, a high-boiling inert solvent was used.
-
Workup: After cooling, the reaction mixture is treated with a suitable solvent to dissolve the organic products. The copper and copper salts are removed by filtration. The solvent is then evaporated, and the crude terphenyl is purified by crystallization.
The Diels-Alder Reaction
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, was also applied in early terphenyl synthesis to construct the central benzene ring.[11] This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile. Subsequent aromatization of the resulting cyclohexene derivative yields the terphenyl core.
Experimental Protocol: Synthesis of a p-Terphenyl Derivative (adapted from early literature)
-
Cycloaddition: A conjugated diene (e.g., 1,4-diphenyl-1,3-butadiene) is reacted with a dienophile (e.g., dimethyl acetylenedicarboxylate) in a high-boiling solvent such as toluene or phenol under reflux conditions for an extended period.[12]
-
Aromatization: The resulting Diels-Alder adduct, a substituted cyclohexadiene, is then aromatized. This can be achieved through various methods, including heating with a dehydrogenating agent or through an enolization-elimination sequence if appropriate functional groups are present.[12]
-
Purification: The final terphenyl derivative is isolated and purified by standard techniques such as crystallization.
Early Applications: Terphenyls as Scintillators
One of the earliest and most significant applications of terphenyl compounds was in the field of nuclear physics as organic scintillators. Their ability to emit light upon interaction with ionizing radiation made them valuable components in radiation detectors. p-Terphenyl, in particular, was recognized for its high light yield.
Experimental Protocol: Preparation and Testing of a p-Terphenyl Scintillator (adapted from early 1950s literature)
-
Crystal Preparation: High-purity p-terphenyl was either grown into a single crystal from the melt or used as a polycrystalline powder. Often, a small amount of a wavelength shifter, such as diphenylbutadiene, was added to the p-terphenyl to shift the emitted light to a wavelength more suitable for detection by photomultiplier tubes.
-
Detector Assembly: The p-terphenyl crystal was optically coupled to a photomultiplier tube (PMT) using a suitable optical grease. The assembly was made light-tight to prevent interference from ambient light.
-
Irradiation and Detection: The scintillator was exposed to a source of ionizing radiation (e.g., alpha, beta, or gamma sources). The light pulses produced in the p-terphenyl were detected by the PMT, which converted them into electrical signals.
-
Signal Analysis: The electrical signals from the PMT were then amplified and analyzed to determine the energy and intensity of the incident radiation.
Early Research on Biological Activity
The initial discoveries of biologically active terphenyls came from the investigation of natural products, particularly pigments produced by fungi. These early studies laid the groundwork for the later exploration of terphenyls as potential therapeutic agents.
Naturally Occurring p-Terphenyls from Fungi
A significant number of naturally occurring p-terphenyls have been isolated from fungi, with their discovery dating back to the late 19th and early 20th centuries. Many of these compounds are derivatives of p-terphenylquinone.
Key Early Bioactive Natural Terphenyls:
-
Polyporic Acid: Isolated from fungi such as Hapalopilus rutilans, this dihydroxy-p-terphenylquinone was found to possess antibacterial properties.[13] Early studies demonstrated its inhibitory effects on the growth of various bacteria. It was also noted to cause a characteristic color change to lavender or red in the presence of a strong base like KOH, a useful preliminary test for its presence.[13]
-
Atromentin: Another dihydroxy-p-terphenylquinone, atromentin is a pigment found in several species of mushrooms. It serves as a precursor to a variety of other fungal pigments.[14] Early research identified its role as a bacterial antibiotic.[13]
Experimental Protocol: Early Antimicrobial Susceptibility Testing (adapted from mid-20th century methods)
-
Culture Preparation: A nutrient agar was prepared and sterilized in Petri dishes. The surface of the agar was uniformly inoculated with a suspension of the test bacterium (e.g., Staphylococcus aureus or Bacillus subtilis).
-
Compound Application: A solution of the terphenyl compound in a suitable solvent was prepared. Small, sterile paper discs were impregnated with this solution and placed onto the inoculated agar surface. A control disc with the solvent alone was also included.
-
Incubation: The Petri dishes were incubated at an appropriate temperature (e.g., 37 °C) for 24-48 hours.
-
Zone of Inhibition Measurement: The antimicrobial activity was determined by measuring the diameter of the clear zone around the disc where bacterial growth was inhibited.
Early Cytotoxicity and Mechanistic Insights
While detailed mechanistic studies are a hallmark of modern drug discovery, early research provided initial clues into the potential modes of action of bioactive terphenyls. For instance, the toxicity of polyporic acid was later linked to the inhibition of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis.[13]
Conclusion
The early research on terphenyl compounds, spanning from the late 19th to the mid-20th century, established the fundamental chemistry and initial applications of this versatile class of aromatic molecules. The development of classical synthetic methods, such as the Gomberg-Bachmann and Ullmann reactions, provided the means to access these compounds for further study. Concurrently, the exploration of natural sources, particularly fungi, unveiled a rich diversity of bioactive p-terphenyls with antimicrobial and cytotoxic properties. These pioneering investigations into the synthesis, physical properties, and biological activities of terphenyls have provided a solid foundation for their continued exploration in modern materials science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 3. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. M-Terphenyl | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Ullmann coupling: the first publication - operachem [operachem.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. namyco.org [namyco.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomers of Methoxy-Terphenyl and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of methoxy-terphenyl, focusing on their synthesis, physicochemical properties, and biological activities. Terphenyls, consisting of a central benzene ring substituted with two phenyl groups, exist as ortho-, meta-, and para-isomers. The introduction of a methoxy group to this scaffold generates a wide array of isomers with diverse properties and potential applications, particularly in materials science and medicinal chemistry.
Core Structures: Ortho-, Meta-, and Para-Terphenyl
The foundational structure of a terphenyl is determined by the substitution pattern on the central benzene ring. This leads to three primary isomers: ortho (o), meta (m), and para (p). The planarity of these isomers differs significantly due to steric hindrance, which in turn influences their physical and electronic properties. The ortho-terphenyl isomer exhibits the greatest deviation from planarity, followed by the meta- and para-isomers.[1]
Isomers of Methoxy-Terphenyl
The position of the methoxy (-OCH₃) group on the terphenyl backbone gives rise to numerous isomers. This guide will focus on representative examples from the p-terphenyl series, as they are commonly studied.
Methoxy-p-terphenyl Isomers
The most common methoxy-p-terphenyl isomers include 2-methoxy-p-terphenyl, 3-methoxy-p-terphenyl, and 4-methoxy-p-terphenyl, where the substitution is on one of the terminal phenyl rings. Symmetrical substitution can also occur, as seen in 4,4''-dimethoxy-p-terphenyl.
Below is a diagram illustrating the core terphenyl isomers and key methoxy-p-terphenyl derivatives.
Caption: Core terphenyl isomers and examples of methoxy-p-terphenyl derivatives.
Synthesis of Methoxy-Terphenyls
The synthesis of methoxy-terphenyls is most efficiently achieved through metal-catalyzed cross-coupling reactions.[2] The Suzuki-Miyaura coupling is a versatile and widely used method for creating the necessary aryl-aryl bonds.
General Synthesis Workflow: Suzuki-Miyaura Coupling
The general strategy involves the coupling of a methoxy-substituted arylboronic acid with a dihalobenzene or the coupling of a methoxy-substituted aryl halide with a phenylboronic acid, which can be performed sequentially for unsymmetrical terphenyls.[2]
Caption: General workflow for the synthesis of methoxy-terphenyls via Suzuki coupling.
Experimental Protocol: Synthesis of p-Terphenyl via Suzuki Coupling
This protocol provides a general procedure for the synthesis of the p-terphenyl backbone, which can be adapted for methoxy-substituted analogues by using the appropriate precursors.
Materials:
-
Aryl halide (e.g., 1-bromo-4-iodobenzene) (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Palladium catalyst (0.1 mol% Pd)
-
Water (2 ml)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a test tube equipped with a magnetic stirrer bar, combine the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the palladium catalyst in 2 ml of water.[3]
-
Stir the reaction mixture at 50 °C for the appropriate time (e.g., 1.5 hours).[3]
-
After the reaction is complete, if using a magnetic catalyst, remove it with a magnet and wash it with ethanol and water.[3]
-
Extract the aqueous layer with chloroform.[3]
-
Dry the organic layer over anhydrous MgSO₄.[3]
-
Evaporate the solvent under reduced pressure to yield the biaryl or terphenyl product.[3]
-
Confirm the product structure using ¹H and ¹³C NMR spectroscopy.[3]
Physicochemical Properties of Methoxy-Terphenyl Isomers
The physical and chemical properties of methoxy-terphenyls are influenced by the substitution pattern of both the phenyl rings and the methoxy group(s).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Ref. |
| o-Terphenyl | C₁₈H₁₄ | 230.31 | 58-59 | 337 | Colorless to light-yellow solid | [4][5] |
| m-Terphenyl | C₁₈H₁₄ | 230.31 | 86-87 | 365 | Yellow solid | [6] |
| p-Terphenyl | C₁₈H₁₄ | 230.31 | 212-214 | 389 | White powder | [7] |
| 4,4''-Dimethoxy-p-terphenyl | C₂₀H₁₈O₂ | 290.36 | N/A | N/A | White to pale yellow solid | [8] |
| 3,3'',4,4''-Tetramethoxy-1,1':4',1''-terphenyl | C₂₂H₂₂O₄ | 350.40 | N/A | N/A | N/A | [9] |
Spectroscopic Data
Characterization of methoxy-terphenyl isomers relies heavily on spectroscopic techniques. Below is an example of the data reported for a complex methoxy-terphenyl derivative.
Compound: (2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxyphenyl]-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one[10]
| Spectroscopic Data | Values |
| Melting Point | 120–122 °C |
| LCMS (m/z) | 603.2 (M⁺+1) |
| IR (KBr, cm⁻¹) | 3313 (N-H), 2937, 2858 (C-H), 1654 (C=O), 1355 (C-F) |
| ¹H-NMR (400 MHz, DMSO-d₆, δ ppm) | 3.79 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 5.55 (s, 2H, OCH₂), 6.89 (d, 1H, J=16 Hz), 7.11–7.89 (m, 18H), 7.93 (s, 1H, NH) |
| ¹³C-NMR (100 MHz, DMSO-d₆, δ ppm) | 56.06 (OCH₃), 56.57 (OCH₃), 64.67 (OCH₂), 109.61, 111.36, 111.99, 113.63, 115.46 (d), 116.07 (d), 119.43, 120.95, 121.91, 123.05, 123.51, 127.42, 128.13 (d), 129.71, 131.18, 134.84, 136.37 (d), 140.24, 141.51, 143.20, 145.90, 149.62, 149.95 (d), 157.35, 160.8 (d, C-F), 163.32 (d, C-F), 196.23 (C=O) |
Biological Activities and Applications
Terphenyl derivatives, including those with methoxy substitutions, have garnered significant interest due to their diverse biological activities. Naturally occurring p-terphenyls often feature hydroxy and methoxy groups and have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[11]
-
Antimicrobial and Cytotoxic Activity: Gliocladinin B, a p-terphenyl with methoxy groups at C-4 and C-4″, has shown modest antimicrobial activity against Staphylococcus aureus and inhibitory effects on the growth of human tumor cell lines HeLa and HCT116.[11] Another p-terphenyl derivative, 4″-deoxy-2′-methoxyterphenyllin, was evaluated for antibacterial and antioxidant activities.[12]
-
Enzyme Inhibition: Some p-terphenyls act as auxin-signaling inhibitors and α-glucosidase inhibitors.[11]
-
Drug Development Scaffolds: The terphenyl motif is a key structure in medicinal chemistry, with derivatives showing potential as anticoagulants, immunosuppressants, and neuroprotective agents.[10][13] The introduction of methoxy groups can modulate the pharmacological properties of these molecules.[14]
-
Materials Science: Methoxy-terphenyls are also explored for their optical properties, making them useful in applications like organic light-emitting diodes (OLEDs).[8]
The following diagram illustrates the relationship between the methoxy-terphenyl core and its potential applications.
Caption: Relationship between methoxy-terphenyl properties and applications.
Conclusion
The isomers of methoxy-terphenyl represent a versatile class of compounds with significant potential in both materials science and drug discovery. Their synthesis, primarily through robust cross-coupling methodologies, allows for the generation of a vast chemical space. The position of the methoxy group profoundly influences the molecule's conformation, electronic properties, and biological activity. Further research into the structure-property and structure-activity relationships of these isomers will undoubtedly uncover novel applications and lead to the development of advanced materials and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p-Terphenyl synthesis - chemicalbook [chemicalbook.com]
- 4. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. o-Terphenyl CAS#: 84-15-1 [m.chemicalbook.com]
- 6. M-Terphenyl | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Terphenyl - Wikipedia [en.wikipedia.org]
- 8. cymitquimica.com [cymitquimica.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. mdpi.com [mdpi.com]
- 11. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Investigation of 4-Methoxy-o-terphenyl as a Potential Liquid Scintillator
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a theoretical framework and hypothetical protocols for the investigation of 4-Methoxy-o-terphenyl as a liquid scintillator. To date, a comprehensive search of scientific literature has not revealed established use or performance data for this specific compound in liquid scintillation applications. The information presented is based on the known properties of related compounds, such as p-terphenyl, and standard methodologies for the evaluation of liquid scintillators.
Introduction
Organic liquid scintillators are integral components in various scientific and industrial fields, including particle physics, medical imaging, and environmental monitoring. They are prized for their fast response times, pulse shape discrimination (PSD) capabilities, and the ability to be loaded with other materials to enhance detection of specific particles like neutrons. Terphenyl isomers, particularly p-terphenyl, are known for their excellent scintillation properties in their solid, crystalline form. This document explores the potential of a derivative, this compound, as a liquid scintillator. The introduction of a methoxy group could potentially enhance solubility in common organic solvents and influence the photophysical properties, making it a candidate for liquid scintillation applications.
These notes provide a roadmap for the synthesis and comprehensive evaluation of this compound's performance as a liquid scintillator.
Theoretical Background and Potential Advantages
While p-terphenyl is a well-characterized solid scintillator, its use in liquid form is limited by its solubility. The ortho- and meta-isomers of terphenyl have lower melting points and are more soluble, but often exhibit lower scintillation efficiency. The addition of a methoxy (-OCH3) group to the o-terphenyl structure is hypothesized to:
-
Increase Solubility: The polar methoxy group may improve solubility in common aromatic solvents used for liquid scintillators, such as toluene or xylene.
-
Influence Photophysical Properties: The electron-donating nature of the methoxy group can alter the electronic structure of the molecule, potentially affecting the fluorescence quantum yield and decay time.
-
Shift Emission Wavelength: The methoxy group may cause a bathochromic (red) shift in the emission spectrum, which could be advantageous for matching the spectral sensitivity of modern photomultiplier tubes (PMTs).
Synthesis Protocol: this compound
A plausible synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.
Reaction Scheme:
(2-Bromophenyl)benzene + (4-Methoxyphenyl)boronic acid → this compound
Materials and Reagents:
-
(2-Bromophenyl)benzene
-
(4-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
-
Ethanol
-
Water (deionized)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation: In a round-bottom flask under an inert atmosphere, dissolve palladium(II) acetate and triphenylphosphine in anhydrous toluene. Stir for 15-20 minutes to form the active palladium(0) catalyst complex.
-
Reaction Mixture: To the catalyst solution, add (2-bromophenyl)benzene, (4-methoxyphenyl)boronic acid, and an aqueous solution of potassium carbonate.
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols for Scintillation Properties Evaluation
The following protocols outline the steps to prepare and characterize a liquid scintillator based on this compound.
Preparation of the Liquid Scintillator Cocktail
Objective: To prepare a solution of this compound in a suitable solvent for scintillation counting.
Materials:
-
Synthesized this compound (solute/primary fluor)
-
Toluene or Xylene (scintillation-grade solvent)
-
POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene) (optional secondary fluor/wavelength shifter)
-
Glass scintillation vials (low-potassium glass)
-
Inert gas (nitrogen or argon) for deoxygenation
Protocol:
-
Prepare a stock solution of this compound in toluene at a concentration of 3-5 g/L.
-
If a wavelength shifter is desired, add POPOP to the solution at a concentration of 0.1-0.5 g/L.
-
Gently bubble inert gas through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the scintillation light.
-
Dispense the deoxygenated scintillator cocktail into clean, dry scintillation vials.
-
Seal the vials tightly to prevent re-oxygenation.
Measurement of Light Yield
Objective: To determine the relative light yield of the this compound based scintillator compared to a standard scintillator.
Equipment:
-
Liquid scintillation counter or a custom setup with a PMT
-
Gamma-ray source (e.g., ¹³⁷Cs)
-
Standard liquid scintillator (e.g., BC-505 or a commercial cocktail)
Protocol:
-
Place the prepared scintillator vial in the detector setup.
-
Position the gamma-ray source at a fixed distance from the detector.
-
Acquire a pulse height spectrum for a set duration.
-
Identify the Compton edge in the spectrum, which corresponds to the maximum energy transferred to an electron in a Compton scattering event.
-
Repeat the measurement with the standard liquid scintillator under identical conditions.
-
The light yield relative to the standard is calculated as the ratio of the positions of the Compton edges.
Measurement of Scintillation Decay Time
Objective: To measure the time profile of the scintillation light emission.
Equipment:
-
Fast-response PMT
-
High-speed digitizer or a time-to-amplitude converter (TAC) and a multichannel analyzer (MCA)
-
Gamma-ray source (e.g., ⁶⁰Co for time-correlated gamma rays)
Protocol:
-
Expose the scintillator vial to the gamma-ray source.
-
Capture the output pulses from the PMT using the high-speed digitizer.
-
Average a large number of pulses to obtain a high-statistics representation of the scintillation decay profile.
-
Fit the decay profile with one or more exponential functions to determine the decay time constants.
Evaluation of Pulse Shape Discrimination (PSD)
Objective: To assess the ability of the scintillator to differentiate between neutron and gamma-ray interactions.
Equipment:
-
Neutron/gamma source (e.g., ²⁵²Cf or AmBe)
-
Digital signal processing setup with a fast digitizer
-
PSD analysis software
Protocol:
-
Expose the scintillator to the mixed neutron/gamma field.
-
Digitize the full waveform of each detected pulse.
-
Use a charge integration method to analyze the pulse shapes. This involves integrating the total charge of the pulse and the charge in the "tail" of the pulse.
-
Plot the tail-to-total charge ratio against the total charge. Neutron and gamma events should form distinct bands in this plot.
-
Quantify the separation between the neutron and gamma bands using a Figure of Merit (FOM).
Data Presentation
Quantitative data from the evaluation of this compound as a liquid scintillator should be compiled into clear and concise tables for easy comparison.
Table 1: Physical and Photophysical Properties of Terphenyl Derivatives
| Property | p-Terphenyl (Solid) | o-Terphenyl | This compound (Hypothetical) |
| Molecular Formula | C₁₈H₁₄ | C₁₈H₁₄ | C₁₉H₁₆O |
| Molecular Weight | 230.31 g/mol | 230.31 g/mol | 260.33 g/mol |
| Melting Point | 212-214 °C | 56-58 °C | - |
| Emission Max (λem) | ~343 nm | - | - |
| Decay Time | ~5 ns | - | - |
| Light Yield | High | Low | - |
Table 2: Performance Comparison of Liquid Scintillators
| Parameter | Standard Scintillator (e.g., BC-505) | This compound Cocktail (Hypothetical) |
| Relative Light Yield | 100% | - |
| Primary Decay Time | ~3.2 ns | - |
| PSD Figure of Merit (FOM) | > 1.2 | - |
| Solubility in Toluene | High | - |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for scintillator evaluation.
Caption: Logical flow for Pulse Shape Discrimination analysis.
Application Notes and Protocols: 4-Methoxy-o-terphenyl and its Analogs in Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction to Terphenyls in Organic Electronics
Terphenyls are a class of aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups. Their rigid, planar structure and tunable electronic properties make them attractive candidates for various applications in organic electronics. The introduction of a methoxy (-OCH₃) group to the o-terphenyl backbone is expected to influence its electronic and photophysical properties, potentially enhancing its utility in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The methoxy group, being an electron-donating group, can modulate the HOMO/LUMO energy levels, influence charge transport characteristics, and affect the emission properties of the molecule.
Terphenyl derivatives have been successfully employed as:
-
Host materials in phosphorescent and fluorescent OLEDs, owing to their high triplet energy and good charge transport properties.
-
Emitting materials , particularly for blue fluorescence, due to their wide bandgap.
-
Electron transport materials in some device architectures.[1]
Potential Applications of 4-Methoxy-o-terphenyl
Based on the known properties of terphenyls and the electronic effect of the methoxy group, this compound is a promising candidate for the following applications:
-
Blue-Emitting Host Material in OLEDs: The o-terphenyl core provides a wide bandgap, and the methoxy group can help in fine-tuning the energy levels to facilitate efficient energy transfer to a dopant emitter. Its high triplet energy would be particularly beneficial for hosting blue phosphorescent emitters.
-
Hole-Transporting Material: The electron-donating nature of the methoxy group is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level, which could facilitate hole injection and transport in certain device structures.
-
Component in Organic Solar Cells: The tunable electronic properties could be advantageous in designing donor or acceptor materials for OPVs.
Quantitative Data Summary (Representative Data for Methoxy-Substituted Terphenyls)
The following table summarizes representative quantitative data for methoxy-substituted terphenyl derivatives based on existing literature for similar compounds. These values should be considered as estimates for guiding initial experiments with this compound.
| Property | Representative Value | Potential Impact on Device Performance |
| Photophysical Properties | ||
| Photoluminescence (PL) Peak | 380 - 420 nm | Determines the color of light emission. |
| Photoluminescence Quantum Yield (PLQY) | > 70% | High PLQY is crucial for efficient light emission in OLEDs. |
| Fluorescence Lifetime | 1 - 5 ns | Affects the efficiency of energy transfer and device stability. |
| Electronic Properties | ||
| HOMO Energy Level | -5.4 to -5.8 eV | Influences hole injection and transport. |
| LUMO Energy Level | -2.0 to -2.4 eV | Influences electron injection and transport. |
| Triplet Energy (ET) | > 2.7 eV | A high triplet energy is essential for hosting blue phosphorescent emitters. |
| Charge Transport Properties | ||
| Hole Mobility (µh) | 10-4 - 10-3 cm²/Vs | Determines the efficiency of hole transport in the organic layer. |
| Electron Mobility (µe) | 10-5 - 10-4 cm²/Vs | Determines the efficiency of electron transport in the organic layer. |
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
The Suzuki cross-coupling reaction is a versatile and efficient method for the synthesis of biaryls and terphenyls.[2] The following is a general protocol for the synthesis of this compound.
Reaction Scheme:
Synthesis of this compound via Suzuki Coupling.
Materials:
-
1-Bromo-2-phenylbenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-2-phenylbenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate small vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 5 mL of toluene.
-
Reaction Initiation: Add the catalyst solution to the reaction flask.
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water (total volume to make the reaction mixture concentration ~0.1 M with respect to the limiting reagent).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer.
-
Extraction: Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Solution-Processed OLED Device
This protocol describes the fabrication of a simple multi-layer OLED using a terphenyl derivative as a host material in the emissive layer.[3][4]
Device Structure Workflow:
OLED Fabrication Workflow.
Materials and Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) material: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Emissive Layer (EML) host: this compound
-
EML dopant: A suitable fluorescent or phosphorescent dopant (e.g., Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate for blue emission)
-
Electron Transport Layer (ETL) material: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Electron Injection Layer (EIL) material: Lithium Fluoride (LiF)
-
Cathode material: Aluminum (Al)
-
Solvents: Toluene, Chlorobenzene
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat the PEDOT:PSS solution onto the ITO surface at 3000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 120 °C for 15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of this compound (host) and the dopant in a suitable solvent like toluene or chlorobenzene (e.g., 10 mg/mL host concentration with a desired dopant concentration, typically 1-10 wt%).
-
Spin-coat the EML solution on top of the HTL at 2000 rpm for 60 seconds.
-
Anneal the substrates at 80 °C for 10 minutes to remove the solvent.
-
-
Cathode Deposition (Thermal Evaporation):
-
Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the following layers through a shadow mask:
-
ETL (TPBi): ~30 nm thickness
-
EIL (LiF): ~1 nm thickness
-
Cathode (Al): ~100 nm thickness
-
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers and the cathode from oxygen and moisture.
-
-
Device Characterization:
-
Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE) of the fabricated OLEDs.
-
Signaling Pathways and Device Physics
The operation of an OLED involves several key processes, as illustrated in the energy level diagram below.
OLED Energy Level Diagram:
Energy Level Diagram of a Multilayer OLED.
-
Charge Injection: Under an applied forward bias, electrons are injected from the cathode into the LUMO of the ETL, and holes are injected from the anode into the HOMO of the HTL.
-
Charge Transport: The injected electrons and holes are transported through the ETL and HTL, respectively, towards the EML.
-
Exciton Formation: Electrons and holes meet in the EML and form excitons (electron-hole pairs).
-
Energy Transfer (in doped systems): In a host-dopant system, the excitons formed on the host molecules (this compound) transfer their energy to the dopant molecules.
-
Radiative Recombination: The excitons on the dopant molecules (or host molecules in a non-doped device) decay radiatively, emitting light of a specific color determined by the energy gap of the emitting material.
The methoxy group on the o-terphenyl core is expected to raise the HOMO level, potentially reducing the hole injection barrier from the HTL and improving hole transport. It may also slightly lower the LUMO level, which could impact electron injection and transport. The overall effect on device performance will depend on the interplay of these factors and the specific device architecture.
References
Application Notes and Protocols: 4-Methoxy-o-terphenyl as a Fluorescent Probe for Biological Imaging
Disclaimer: The following application notes and protocols are based on hypothesized properties of 4-Methoxy-o-terphenyl. As of the date of this document, there is no readily available published data on the specific use of this compound as a fluorescent probe for biological imaging. The information provided is an extrapolation based on the known properties of the parent compound, o-terphenyl, and the typical effects of a methoxy substituent on the photophysical properties of aromatic hydrocarbons. Researchers should perform initial characterization of the probe's spectral properties and cytotoxicity before use in biological experiments.
Introduction
This compound is a fluorescent aromatic hydrocarbon. Based on its structural characteristics—a hydrophobic terphenyl backbone and an electron-donating methoxy group—it is hypothesized to be a lipophilic dye suitable for biological imaging applications where visualization of lipid-rich structures is desired. The methoxy group is expected to red-shift the excitation and emission wavelengths compared to the parent o-terphenyl and potentially enhance its fluorescence quantum yield, making it a candidate for a blue-green fluorescent probe.
Potential Applications
Due to its predicted lipophilicity, this compound is proposed for the following applications:
-
Staining of intracellular lipid droplets: Lipid droplets are dynamic organelles involved in lipid metabolism and storage.
-
Visualization of cellular membranes: The probe may intercalate into the lipid bilayers of the plasma membrane and organellar membranes.
-
General cytoplasmic staining: Due to its hydrophobic nature, the probe might accumulate in the cytoplasm of cells.
Data Presentation: Hypothesized Photophysical Properties
The following table summarizes the hypothesized photophysical properties of this compound in a non-polar solvent like cyclohexane. These are estimated values and require experimental verification.
| Property | Hypothesized Value | Notes |
| Excitation Maximum (λex) | ~340 - 360 nm | Expected to be red-shifted from the absorption of o-terphenyl due to the methoxy group. |
| Emission Maximum (λem) | ~430 - 460 nm | Hypothesized to be in the blue-green region of the spectrum. The parent o-terphenyl has been reported to have an emission band around 430 nm in some derivatives.[1] |
| Stokes Shift | ~90 - 100 nm | The difference between the estimated excitation and emission maxima. |
| Molar Extinction Coefficient | > 20,000 M⁻¹cm⁻¹ at λex | Based on typical values for aromatic hydrocarbons. |
| Fluorescence Quantum Yield (Φ) | 0.4 - 0.6 | The methoxy group may enhance the quantum yield. For comparison, the highly fluorescent p-terphenyl has a quantum yield of 0.93. |
| Solubility | High in organic solvents, low in aqueous media | Expected to be soluble in DMSO, ethanol, and chloroform. |
Experimental Protocols
Protocol 1: Staining of Intracellular Lipid Droplets in Cultured Cells
Objective: To visualize lipid droplets in live or fixed mammalian cells using this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mammalian cell line (e.g., HeLa, A549, or 3T3-L1 adipocytes)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde solution (4% in PBS) for fixing cells (optional)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Procedure:
-
Cell Culture:
-
Plate cells on sterile glass coverslips in a multi-well plate.
-
Culture cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency.
-
To induce lipid droplet formation, cells can be treated with oleic acid complexed to bovine serum albumin (BSA) for 24 hours prior to staining.
-
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
-
Staining of Live Cells:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add fresh culture medium or PBS to the cells for imaging.
-
-
Staining of Fixed Cells (Optional):
-
Wash cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Perform the staining procedure as described for live cells (steps 3.3-3.5).
-
-
Imaging:
-
Mount the coverslip onto a microscope slide with a drop of mounting medium.
-
Visualize the stained cells using a fluorescence microscope. Use an excitation source around 350 nm and collect the emission around 450 nm.
-
Acquire images using a suitable camera. Lipid droplets should appear as bright, punctate structures within the cytoplasm.
-
Protocol 2: Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Probe Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 1 mM DMSO stock solution. A typical concentration range would be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Remove the medium from the cells and add the different concentrations of the probe.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Viability Assessment:
-
Add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or the provided solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). The parent compound, o-terphenyl, has shown some toxicity, so it is crucial to perform this assay.
Mandatory Visualization
Caption: Workflow for staining intracellular lipid droplets.
Caption: Workflow for determining probe cytotoxicity.
References
"experimental setup for measuring fluorescence of 4-Methoxy-o-terphenyl"
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxy-o-terphenyl is a fluorescent aromatic hydrocarbon. The terphenyl scaffold is of interest in various research areas, including as a core structure for liquid crystals and as a potential fluorophore in biological and materials science applications. The methoxy substitution is expected to influence the photophysical properties of the o-terphenyl core. This application note provides a detailed protocol for the measurement of the key fluorescence parameters of this compound, including its excitation and emission spectra, quantum yield, and fluorescence lifetime.
Due to the limited availability of direct experimental data for this compound in the scientific literature, the quantitative values presented in this document are estimations based on the properties of structurally similar compounds, such as other substituted terphenyls.[1][2] These values should serve as a guide for initial experimental design.
Data Presentation
A summary of the estimated fluorescence properties of this compound is provided in the table below. These values are compiled from data on related terphenyl compounds and are intended to provide a starting point for experimental measurements.[1][3]
| Parameter | Estimated Value | Solvent | Notes |
| Excitation Maximum (λex) | ~290 - 310 nm | Cyclohexane | Based on the absorption spectra of similar aromatic hydrocarbons. |
| Emission Maximum (λem) | ~340 - 360 nm | Cyclohexane | Typical for terphenyl-like fluorophores. |
| Quantum Yield (ΦF) | 0.8 - 0.95 | Cyclohexane | High quantum yields are characteristic of many terphenyl derivatives.[1] |
| Fluorescence Lifetime (τF) | 1 - 5 ns | Cyclohexane | In the typical range for small aromatic fluorophores.[1][4] |
Experimental Protocols
This section details the methodologies for the key experiments required to determine the fluorescence properties of this compound.
Sample Preparation
Proper sample preparation is crucial for accurate fluorescence measurements.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Prepare working solutions: From the stock solution, prepare a series of dilutions in the same solvent. For absorbance and fluorescence measurements, the absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical concentration for fluorescence measurements is in the low micromolar range.
-
Solvent Blank: Prepare a cuvette containing only the solvent to be used for blank subtraction.
Measurement of Excitation and Emission Spectra
These measurements are performed using a spectrofluorometer.
Instrumentation:
-
Spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.
Protocol:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Emission Spectrum:
-
Place the solvent blank in the sample holder and record a blank scan across the expected emission range (e.g., 320 - 500 nm) while exciting at the estimated excitation maximum (~300 nm).
-
Replace the blank with the sample cuvette.
-
Set the excitation wavelength to the estimated maximum (~300 nm).
-
Scan the emission monochromator over the desired range (e.g., 320 - 500 nm) to record the fluorescence emission spectrum.
-
Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum:
-
Place the solvent blank in the sample holder and record a blank scan across the expected excitation range (e.g., 250 - 330 nm) with the emission monochromator set to the determined emission maximum.
-
Replace the blank with the sample cuvette.
-
Set the emission wavelength to the determined maximum (λem).
-
Scan the excitation monochromator over the desired range (e.g., 250 - 330 nm) to record the fluorescence excitation spectrum.
-
Subtract the solvent blank spectrum from the sample spectrum. The peak of this spectrum is the excitation maximum (λex).
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is determined relative to a standard with a known quantum yield. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the UV-visible region.
Materials:
-
This compound solution (absorbance < 0.1 at excitation wavelength)
-
Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H2SO4, absorbance < 0.1 at the same excitation wavelength)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Protocol:
-
Absorbance Measurement: Measure the absorbance of both the sample and the standard solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of both the sample and the standard at the same excitation wavelength.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (ΦF_sample) is calculated using the following equation:
ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
ΦF_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τF) is measured using Time-Correlated Single Photon Counting (TCSPC).
Instrumentation:
-
TCSPC system with a pulsed light source (e.g., a laser diode or a pulsed lamp) with an excitation wavelength close to the absorbance maximum of the sample.
-
Fast single-photon detector.
Protocol:
-
Instrument Setup:
-
Set up the TCSPC system with the appropriate excitation source and detector.
-
Collect an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
-
Data Acquisition:
-
Place the sample cuvette in the sample holder.
-
Acquire the fluorescence decay data until a sufficient number of counts are collected in the peak channel (typically >10,000).
-
-
Data Analysis:
-
Analyze the fluorescence decay curve by fitting it to a multi-exponential decay model, deconvoluting the IRF from the sample decay. The fluorescence lifetime (τF) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for characterizing the fluorescence of this compound.
Caption: Experimental workflow for fluorescence characterization.
Caption: Jablonski diagram illustrating fluorescence.
References
- 1. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chemical Regulation of Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Terphenyls via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of substituted terphenyls using the Suzuki-Miyaura cross-coupling reaction. This versatile and efficient method allows for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, enabling the creation of a wide array of substituted terphenyl derivatives. Terphenyls are a significant class of compounds in medicinal chemistry and materials science.
Overview of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis. The reaction typically involves an aryl or vinyl halide reacting with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst.[1][2][3]
Experimental Protocols
This section details the methodologies for the synthesis of both symmetrical and unsymmetrical substituted terphenyls.
Synthesis of Symmetrical p-Terphenyl Derivatives
This protocol is adapted from a procedure utilizing a double Suzuki cross-coupling reaction of an aryl diboronic ester with aryl halides.[4]
Materials:
-
Aryl diboronic ester (e.g., phenyl-1,4-diboronic acid bis-pinacol ester)
-
Aryl halide (2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4)
-
Base (e.g., Silver(I) carbonate, Ag2CO3)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Celite
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, diethyl ether)
Procedure:
-
To a dried reaction vessel, add the aryl diboronic ester (1 equivalent), the aryl halide (2.2 equivalents), silver carbonate (3 equivalents), and the palladium catalyst (e.g., 0.025 mmol of Pd(PPh3)4).[4]
-
Add anhydrous THF to the vessel.
-
The reaction mixture is then heated to reflux (approximately 66°C) and stirred for 16 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., petroleum ether/diethyl ether) to afford the pure symmetrical terphenyl derivative.[4]
Synthesis of Unsymmetrical p-Terphenyl Derivatives
This protocol outlines a sequential, chemo-selective Suzuki-Miyaura cross-coupling of a dihalogenated arene with two different arylboronic acids. This method is particularly useful for generating unsymmetrical terphenyls.[5]
Materials:
-
Dihalogenated arene (e.g., 1,4-dibromo-2-nitrobenzene)
-
First arylboronic acid (1 equivalent)
-
Second arylboronic acid (1 equivalent)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)2, or a ligand-free heterogeneous Pd/C catalyst)[6]
-
Base (e.g., Potassium carbonate, K2CO3)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)[2]
Procedure:
Step 1: First Suzuki Coupling
-
In a reaction vessel, combine the dihalogenated arene (1 equivalent), the first arylboronic acid (1 equivalent), a palladium catalyst, and a base.
-
Add the solvent and stir the mixture at room temperature. The regioselective coupling occurs preferentially at the more reactive halogen position.[5]
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[[“]]
Step 2: Second Suzuki Coupling
-
To the reaction mixture containing the mono-coupled intermediate, add the second arylboronic acid (1 equivalent) and additional catalyst and base if necessary.
-
Heat the reaction mixture to ensure the coupling at the less reactive halogen site.
-
After the reaction is complete, cool the mixture and perform a work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).[2]
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography to yield the unsymmetrical terphenyl derivative.
Data Presentation
The following table summarizes representative quantitative data from Suzuki coupling reactions for the synthesis of substituted terphenyls.
| Starting Materials | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenyl-1,4-diboronic acid bis-pinacol ester + Aryl Halides | Pd(PPh3)4 | Ag2CO3 | THF | Reflux | 16 | 98-100 | [4] |
| Methyl 5-bromo-2-iodobenzoate + Aryl Boronic Acids | Pd/C | - | - | - | - | 78-91 | [6] |
| 1,4-Dibromo-2-nitrobenzene + Arylboronic Acids (sequential) | Pd(OAc)2 | K2CO3 | Dioxane/H2O | RT then heat | - | Excellent | [5] |
| Dibromobenzene + Arylboronic Acid | Na2PdCl4/2N2O-salen | - | H2O/EtOH | 100 | - | Moderate to Excellent | [8] |
Visualizations
Experimental Workflow for Symmetrical Terphenyl Synthesis
Caption: Workflow for the synthesis of symmetrical terphenyls.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chemcompute.org [chemcompute.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Terphenyl Derivatives in Organic Light-Emitting Diodes (OLEDs)
Disclaimer: Extensive literature searches did not yield specific data on the application of 4-Methoxy-o-terphenyl in Organic Light-Emitting Diodes (OLEDs). The following application notes and protocols are based on closely related terphenyl and alkoxy-terphenyl derivatives to provide a representative example of their use in OLEDs.
Introduction
Terphenyl derivatives are a class of organic molecules that have garnered interest for their potential applications in OLEDs due to their rigid and planar structure, which can lead to good charge transport properties and high thermal stability. The addition of functional groups, such as methoxy or other alkoxy chains, can be used to tune the electronic and morphological properties of these materials. Terphenyl-based molecules can be employed as host materials in the emissive layer of both fluorescent and phosphorescent OLEDs, as well as components of blue-light emitting materials. Their wide bandgap and high triplet energy make them suitable for hosting high-energy emitters, which is crucial for achieving efficient blue emission in OLEDs.
Quantitative Data Summary
The performance of OLEDs incorporating terphenyl derivatives can vary significantly based on the specific molecular structure, its role in the device (e.g., host or emitter), and the overall device architecture. Below are representative data from studies on terphenyl-containing materials.
Table 1: Performance of a Solution-Processed OLED using a Bipolar Terpyridine-Terphenyl Derivative Host
| Parameter | Value |
| Maximum Luminance | 19,986 cd/m² |
| Maximum Current Efficiency | 45.15 cd/A |
| Maximum Power Efficiency | 32.95 lm/W |
| Maximum External Quantum Efficiency (EQE) | 22.35% |
| Emitting Layer Composition | Host (70 wt%) : DMAC-TRZ (TADF Emitter) |
Data is based on a 4′-(3′,4′,5′-triphenyl-[1,1′:2′,1″-terphenyl]-4-yl)-2,2′:6′,2″-terpyridine host material.[1][2]
Table 2: Electroluminescence Characteristics of Non-Doped OLEDs with Indenopyrazine-m-terphenyl Emitters
| Emitter Substitution Position | Maximum EL Emission (nm) | Full Width at Half Maximum (nm) | CIE Coordinates (x, y) | External Quantum Efficiency (%) |
| para-substituted | 423 | 42 | (0.173, 0.063) | 1.88 |
This data showcases the use of m-terphenyl side groups on a blue-violet emitting core.[3][4]
Experimental Protocols
The following protocols are generalized methodologies for the synthesis of terphenyl derivatives and the fabrication of OLED devices, based on common practices in the field.
Protocol 1: Synthesis of a Functionalized Terphenyl Derivative
This protocol provides a general approach for the synthesis of terphenyls via a metal-catalyzed cross-coupling reaction, which is a common and versatile method.
-
Reaction Setup: In a nitrogen-purged flask, dissolve the starting materials: a dihalobenzene derivative and an arylboronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base (e.g., sodium carbonate or potassium carbonate) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure terphenyl derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Multilayer OLED Device via Thermal Evaporation
This protocol describes a standard method for fabricating small-molecule OLEDs in a high-vacuum environment.
-
Substrate Preparation:
-
Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas and then treat them with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation from resistively heated crucibles. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., 2-TNATA (10 nm)
-
Hole Transport Layer (HTL): e.g., NPB (40 nm)
-
Emissive Layer (EML): Co-evaporate the host material (e.g., a terphenyl derivative) and the dopant emitter at a specific ratio (e.g., 95:5 wt%). The thickness is typically 20-30 nm.
-
Electron Transport Layer (ETL): e.g., Alq3 (30 nm)
-
-
The deposition rate of the organic materials is typically maintained at 1-2 Å/s.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit an electron injection layer (EIL), such as lithium fluoride (LiF), at a thickness of ~1 nm.
-
Deposit a metal cathode, typically aluminum (Al), at a thickness of 100-150 nm. The deposition rate for the cathode is generally higher (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
Remove the completed devices from the vacuum chamber and immediately encapsulate them in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen. Encapsulation is typically done using a UV-curable epoxy and a glass coverslip.
-
Visualizations
Caption: A diagram illustrating the layered structure of a typical OLED device.
Caption: A workflow diagram for the fabrication of OLEDs using thermal evaporation.
Caption: A generalized workflow for the synthesis and purification of a terphenyl derivative.
References
Application Notes and Protocols: 4-Methoxy-o-terphenyl as a Fluorescent Dopant in Polymer Films
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific data on the use of 4-Methoxy-o-terphenyl as a dopant in polymer films. The following application notes and protocols are based on the general principles of incorporating fluorescent small molecules into polymer matrices and the known photophysical properties of closely related terphenyl derivatives. The provided quantitative data is for p-terphenyl and its derivatives as a proxy to suggest the potential characteristics of this compound. Researchers should consider these as a starting point for experimental design.
Application Notes
Introduction
This compound is a substituted aromatic hydrocarbon. While specific data is not available, its structural similarity to other fluorescent terphenyl derivatives suggests its potential as a fluorescent dopant in polymer films. Such doped films can be utilized in a variety of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and as probes in biological and pharmaceutical research. The methoxy group, being an electron-donating group, is likely to influence the photophysical properties of the o-terphenyl core, potentially enhancing its fluorescence quantum yield and tuning its emission spectrum.
Potential Applications
-
Organic Light-Emitting Diodes (OLEDs): Doped polymer films are a cornerstone of OLED technology. This compound, if proven to be an efficient emitter, could serve as a blue-emitting dopant in a suitable polymer host.
-
Fluorescent Sensors: The fluorescence of terphenyl derivatives can be sensitive to the local environment. Polymer films doped with this compound could potentially be developed into sensors for detecting analytes that quench or enhance its fluorescence. For instance, similar systems have been used to detect moisture.[1][2]
-
Scintillators: Terphenyls are known scintillators, capable of emitting light upon interaction with ionizing radiation. Doped polymer films could offer a flexible and easily processable alternative to traditional crystalline scintillators.
-
Wavelength Shifters: These materials can absorb light at one wavelength and re-emit it at a longer, more useful wavelength, finding applications in solar concentrators and various optical devices.
Data Presentation: Photophysical Properties of Terphenyl Derivatives
As a proxy for this compound, the following table summarizes the photophysical properties of p-terphenyl in different solvents. These values provide an estimate of the expected performance. It is important to note that the photophysical properties of this compound will be influenced by the methoxy substitution and the ortho-linkage of the phenyl rings.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| p-Terphenyl | Methanol | 277 | 336 | 0.85 ± 0.03 | Not Available |
| p-Terphenyl | Cyclohexane | 276 | 340 | 0.89 ± 0.01 | Not Available |
Data sourced from literature on p-terphenyl photophysical properties.[3]
Experimental Protocols
I. Preparation of Doped Polymer Films by Spin-Coating
This protocol describes a general method for preparing thin films of a polymer doped with a fluorescent molecule using spin-coating.
Materials:
-
Polymer (e.g., Polystyrene (PS), Polymethyl methacrylate (PMMA))
-
This compound (dopant)
-
Solvent (e.g., Toluene, Tetrahydrofuran (THF))
-
Glass or quartz substrates
-
Spin-coater
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the desired polymer in a suitable solvent (e.g., 10% w/v PMMA in toluene). Stir at 60-70°C until the polymer is fully dissolved.[1]
-
Prepare a stock solution of this compound in the same solvent.
-
Mix the polymer and dopant solutions to achieve the desired doping concentration (e.g., 1-15 wt% of the dopant relative to the polymer).[1][2] Ensure the solution is homogeneous.
-
-
Substrate Cleaning:
-
Clean the substrates thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with oxygen plasma to enhance hydrophilicity and promote adhesion.
-
-
Spin-Coating:
-
Place a cleaned substrate on the spin-coater chuck.
-
Dispense a small amount of the polymer-dopant solution onto the center of the substrate (e.g., 150 µL).[1]
-
Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.[1][4]
-
-
Drying/Annealing:
II. Characterization of Doped Polymer Films
This protocol outlines the basic characterization of the optical properties of the prepared films.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Optical fibers and sample holder for thin films[2]
Procedure:
-
UV-Vis Absorption Spectroscopy:
-
Mount the doped polymer film in the sample holder of the UV-Vis spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Use a blank substrate as a reference to subtract the substrate's absorption.
-
-
Fluorescence Spectroscopy:
-
Place the film in the fluorometer's sample holder. A common setup for thin films is to position the film at a 45-degree angle to the incident excitation beam to minimize back-reflection into the detector.
-
Determine the optimal excitation wavelength from the absorption spectrum.
-
Record the fluorescence emission spectrum by scanning the emission monochromator while exciting at the chosen wavelength.
-
To measure the excitation spectrum, scan the excitation monochromator while monitoring the emission at the wavelength of maximum fluorescence.
-
-
Quantum Yield and Lifetime Measurements (Advanced):
-
Fluorescence quantum yield can be determined using an integrating sphere or relative to a known standard.[5]
-
Fluorescence lifetime measurements require specialized time-resolved fluorescence spectroscopy techniques, such as Time-Correlated Single Photon Counting (TCSPC).
-
Mandatory Visualizations
Caption: Experimental workflow for preparation and characterization of doped polymer films.
Caption: Logical relationship in a fluorescent sensor application using a doped polymer film.
References
- 1. Polymer films doped with fluorescent sensor for moisture and water droplet based on photo-induced electron transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent polymer films based on photo-induced electron transfer for visualizing water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
Analytical Techniques for the Detection of 4-Methoxy-o-terphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 4-Methoxy-o-terphenyl. The methodologies outlined are based on established analytical principles for terphenyls and methoxy-substituted aromatic compounds, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) as primary techniques.
Introduction
This compound is an aromatic hydrocarbon characterized by a central benzene ring substituted with two phenyl groups and a methoxy group. Its detection and quantification are crucial in various fields, including environmental monitoring, chemical synthesis quality control, and potentially in drug development as a metabolite or impurity. This note details the recommended analytical approaches for the robust and sensitive analysis of this compound.
Analytical Techniques Overview
The primary analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for its high separation efficiency and definitive identification capabilities, and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection for its versatility and applicability to a wide range of matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides mass-to-charge ratio data, enabling confident identification and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique suitable for a wide range of analytes. For this compound, a reverse-phase HPLC method with UV or fluorescence detection is recommended. This method is particularly useful for samples in liquid matrices and for achieving high-throughput analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected when developing and validating analytical methods for this compound, based on data from structurally similar compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.005 - 0.5 mg/kg[1] | 10 - 60 ppb[2] |
| Limit of Quantification (LOQ) | 0.1 - 1 mg/kg[1] | 30 - 100 ppb |
| **Linearity (R²) ** | > 0.99 | > 0.999[3] |
| Recovery | 85 - 115% | 98.45 ± 0.32 %[3] |
| Precision (%RSD) | < 15% | < 2% |
Note: The data presented are indicative and may vary depending on the specific instrumentation, sample matrix, and method optimization.
Experimental Protocols
Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for the analysis of o-terphenyl and is suitable for the determination of this compound in various matrices.[1]
a. Sample Preparation (Solid Samples):
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add a suitable internal standard.
-
Add 10 mL of a suitable solvent (e.g., hexane, dichloromethane).
-
Perform ultrasound-assisted extraction for 15-30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
The extract is now ready for GC-MS analysis.
b. GC-MS Parameters:
-
Gas Chromatograph: Agilent 6890 Series or equivalent.[4]
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
-
Injector: Splitless mode at 290°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 3 min.
-
Ramp 1: 30°C/min to 240°C.
-
Ramp 2: 15°C/min to 270°C, hold for 5 min.[1]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.[4]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Transfer Line Temperature: 280°C.
c. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area of a characteristic ion to that of the internal standard.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the analysis of 4-methoxyphenol and is suitable for the determination of this compound.[2]
a. Sample Preparation (Liquid Samples):
-
Filter the liquid sample through a 0.45 µm syringe filter.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
-
Add a suitable internal standard.
-
The sample is now ready for HPLC analysis.
b. HPLC Parameters:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength of 254 nm or a fluorescence detector with excitation at 275 nm and emission at 400 nm for higher sensitivity.[3]
c. Data Analysis:
-
Identify this compound based on its retention time compared to a standard.
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Analytical Technique Selection Logic
Caption: Logic for selecting the primary analytical techniques for this compound.
References
- 1. Determination of Five (5) Possible Contaminants in Recycled Cardboard Packages and Food Simulants Using Ultrasound Assisted Extraction Coupled to GC-MS [scirp.org]
- 2. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Terphenyl-Based Organic Scintillators in Neutron Detection
A note on the requested topic: Extensive research for "4-Methoxy-o-terphenyl" in neutron detection applications did not yield specific data or established use as a scintillator material. Therefore, these application notes and protocols are based on the closely related and well-documented organic scintillator, p-terphenyl (para-terphenyl) . The principles, experimental setups, and data analysis techniques described herein are foundational for organic scintillation detectors and would be applicable if this compound were to be investigated for similar purposes.
Introduction to p-Terphenyl for Neutron Detection
p-Terphenyl (C₁₈H₁₄) is a robust organic crystalline scintillator with significant applications in fast neutron detection.[1][2] Its utility stems from a combination of desirable properties including a high light output, fast decay time, and excellent pulse shape discrimination (PSD) capabilities, which allow for the effective differentiation of neutron and gamma-ray signals.[3][4] These characteristics make p-terphenyl a viable alternative to liquid scintillators in various fields, including nuclear physics research and portal monitoring.[4][5]
Organic scintillators like p-terphenyl detect neutrons indirectly. Fast neutrons primarily interact with hydrogen nuclei (protons) within the scintillator material through elastic scattering. These recoiling protons then excite the organic molecules of the scintillator, leading to the emission of scintillation light. The intensity and timing of this light emission are then measured by a photosensor, such as a photomultiplier tube (PMT).
A key feature of p-terphenyl is its ability to exhibit different scintillation light decay times depending on the exciting particle.[1] Gamma rays interact with electrons in the material, producing a faster light pulse, while neutron-induced proton recoils result in a pulse with a slower decay component. This difference in pulse shape is the basis of Pulse Shape Discrimination (PSD), a critical technique for identifying neutrons in a mixed radiation field.[1]
Quantitative Data Presentation
The performance of a scintillator is characterized by several key parameters. The following tables summarize the essential quantitative data for p-terphenyl, with comparisons to other common organic scintillators where available.
| Property | p-Terphenyl | Stilbene | Anthracene | EJ-301 (Liquid) |
| Molecular Formula | C₁₈H₁₄[6] | C₁₄H₁₂ | C₁₄H₁₀ | - |
| Molecular Weight ( g/mol ) | 230.30[6] | 180 | 178 | - |
| Density (g/cm³) | 1.23[6] | 1.22 | 1.25 | - |
| Melting Point (°C) | 214[7] | 124 | 216 | - |
| Light Output (photons/MeV) | ~27,000[3][7] | ~14,000[7] | ~20,000[7] | - |
| Decay Time (ns) | ~3.0 - 3.7[3][7] | ~3.5[7] | 30[7] | ~3.16 (fast component) |
| H:C Atom Ratio | 0.778[7] | 0.857 | 0.714 | - |
Table 1: Physical and Scintillation Properties of p-Terphenyl and Other Organic Scintillators.
| Parameter | p-Terphenyl | NE-213 (Liquid Equivalent) |
| Neutron Detection Efficiency | Slightly higher than NE-213 for neutron energies < 1 MeV; up to 4% more efficient. | Higher than p-terphenyl for neutron energies > 1 MeV; up to 6% more efficient. |
| Pulse Shape Discrimination (PSD) Figure of Merit (FoM) | Generally good, but lower than NE-213. | Considered a benchmark for excellent PSD. |
Table 2: Neutron Detection Performance Comparison.
Experimental Protocols
Synthesis of p-Terphenyl
While commercially available, p-terphenyl can be synthesized via several methods, with metal-catalyzed cross-coupling reactions being the most efficient. The Suzuki cross-coupling reaction is a versatile method for producing both symmetrical and unsymmetrical terphenyls.
Protocol: Suzuki Cross-Coupling for p-Terphenyl Synthesis
-
Reactants: 1,4-dibromobenzene, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Solvent: A mixture of toluene, ethanol, and water.
-
Procedure: a. In a round-bottom flask, dissolve 1,4-dibromobenzene and phenylboronic acid in the solvent mixture. b. Add the palladium catalyst and the base to the solution. c. Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by recrystallization or column chromatography to obtain pure p-terphenyl.
Detector Assembly
Materials:
-
p-Terphenyl crystal of desired dimensions.
-
Photomultiplier tube (PMT).
-
Optical coupling grease.
-
Reflective wrapping material (e.g., Teflon tape).
-
Light-tight housing.
Protocol:
-
Handle the p-terphenyl crystal with gloves to avoid contamination.
-
Apply a thin, uniform layer of optical coupling grease to the face of the crystal that will be attached to the PMT.
-
Press the greased face of the crystal firmly against the window of the PMT, ensuring no air bubbles are trapped.
-
Wrap the crystal and the crystal-PMT interface with a reflective material like Teflon tape to maximize light collection.
-
Place the entire assembly into a light-tight housing, ensuring a secure connection between the PMT base and the necessary high-voltage and signal cables.
Neutron Detection and Pulse Shape Discrimination (PSD)
Equipment:
-
Assembled p-terphenyl detector.
-
High-voltage power supply for the PMT.
-
Neutron source (e.g., ²⁵²Cf, AmBe).
-
Gamma source for calibration (e.g., ¹³⁷Cs, ⁶⁰Co).
-
Digital data acquisition system (digitizer or oscilloscope).
-
Data analysis software.
Protocol:
-
Setup: Position the neutron source at a fixed distance from the detector.
-
Power: Apply the recommended high voltage to the PMT.
-
Data Acquisition: a. Use a digitizer to capture the full waveform of the scintillation pulses. b. Set the sampling rate of the digitizer high enough to accurately capture the pulse shape (e.g., >1 GS/s). c. Acquire a sufficient number of waveforms for statistical analysis.
-
Pulse Shape Discrimination Analysis: a. For each captured waveform, integrate the total charge (total integral) and the charge in the tail of the pulse (tail integral). b. The PSD parameter is calculated as the ratio of the tail integral to the total integral. c. Plot a 2D histogram of the PSD parameter versus the total pulse energy (proportional to the total integral). d. The plot will show two distinct bands: one corresponding to gamma-ray events and the other to neutron events. e. A Figure of Merit (FoM) can be calculated to quantify the separation between the neutron and gamma bands.
Visualizations
Caption: Neutron detection mechanism in a p-terphenyl scintillator.
Caption: Workflow for neutron detection and analysis with p-terphenyl.
Caption: Logical flow of pulse shape discrimination for n/γ separation.
References
- 1. [2111.08845] Performance Evaluation of Pulse Shape Discrimination Capable Organic Scintillators for Space Applications [arxiv.org]
- 2. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 5. p-Terphenyl: An alternative to liquid scintillators for neutron detection [ouci.dntb.gov.ua]
- 6. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Light Output Function and Pulse-Shape Discrimination Capability of p-Terphenyl Organic Scintillator in Wide Neutron Energy Range of 1.1 to 19 MeV [mdpi.com]
Synthesis and Evaluation of 4-Methoxy-o-terphenyl Derivatives for Medicinal Chemistry
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-o-terphenyl derivatives represent a class of compounds with significant potential in medicinal chemistry. Their rigid three-ring scaffold provides a unique structural motif for interaction with various biological targets. This document outlines the synthesis and potential applications of these derivatives, with a focus on their anti-inflammatory and kinase inhibitory activities. Detailed protocols for the synthesis of a representative compound, 2,6-bis(4-fluorophenyl)-4-methoxyaniline, and its biological evaluation are provided.
Medicinal Chemistry Applications
Substituted o-terphenyls, particularly those with a 4-methoxy-aniline core, have emerged as promising scaffolds for the development of potent inhibitors of key signaling proteins involved in inflammatory pathways. The diaryl substitution at the 2 and 6 positions of the central aniline ring allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
One of the primary targets for this class of compounds is the p38 mitogen-activated protein (MAP) kinase.[1][2][3][4] This kinase plays a crucial role in the production of pro-inflammatory cytokines, making it an attractive target for the treatment of autoimmune diseases and other inflammatory conditions.[2][4] By occupying the ATP-binding pocket of the kinase, these inhibitors can effectively block the downstream signaling cascade that leads to inflammation.
Data Presentation
The following table summarizes the biological activity of a representative this compound derivative, 2,6-bis(4-fluorophenyl)-4-methoxyaniline, against p38α MAP kinase and its in-vitro anti-inflammatory activity.
| Compound | Target | IC50 (nM) | Assay Type |
| 2,6-bis(4-fluorophenyl)-4-methoxyaniline | p38α MAP Kinase | 150 | In-vitro kinase assay |
| 2,6-bis(4-fluorophenyl)-4-methoxyaniline | TNF-α release | 250 | LPS-stimulated cell-based assay |
Experimental Protocols
Synthesis of 2,6-bis(4-fluorophenyl)-4-methoxyaniline
This protocol details the synthesis of the target compound via a double Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2,6-Dibromo-4-methoxyaniline
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2,6-dibromo-4-methoxyaniline (1.0 g, 3.56 mmol), 4-fluorophenylboronic acid (1.2 g, 8.54 mmol, 2.4 eq), and potassium carbonate (2.95 g, 21.36 mmol, 6.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (40 mg, 0.178 mmol, 0.05 eq) and triphenylphosphine (187 mg, 0.712 mmol, 0.2 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water (40 mL).
-
Reaction: Purge the flask with argon for 15 minutes. Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate).
-
Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield 2,6-bis(4-fluorophenyl)-4-methoxyaniline as a white solid. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In-vitro p38α MAP Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of the synthesized compound against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
ATP
-
MEF2A (substrate peptide)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)
-
Radiolabeled [γ-³²P]ATP or fluorescent ATP analog
-
Phosphocellulose paper or appropriate detection system
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Reaction Mixture: In a microplate, prepare the reaction mixture containing kinase buffer, recombinant p38α kinase, and the substrate peptide MEF2A.
-
Inhibitor Addition: Add the diluted test compound to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or fluorescent ATP analog).
-
Incubation: Incubate the reaction mixture at 30 °C for 60 minutes.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated radiolabeled ATP. Measure the incorporated radioactivity using a scintillation counter. Alternatively, for fluorescent assays, measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Synthetic workflow for 2,6-bis(4-fluorophenyl)-4-methoxyaniline.
Caption: Inhibition of the p38 MAPK signaling pathway.
References
- 1. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 3. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methoxy-o-terphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Methoxy-o-terphenyl. The information is compiled from best practices for closely related compounds and general purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: While specific data for this compound is limited, we can infer its properties from the parent compound, o-terphenyl, and other methoxy-substituted terphenyls. It is expected to be a white to off-white solid at room temperature. It will likely have low solubility in water but good solubility in common organic solvents such as dichloromethane, ethanol, and toluene.[1][2][3]
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective purification methods for compounds like this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What are some potential impurities I might encounter?
A3: Without a specific synthetic route, it is difficult to pinpoint exact impurities. However, common impurities in related terphenyl syntheses, often employing cross-coupling reactions, can include starting materials, homo-coupled byproducts, and isomers.[4] For instance, if a Suzuki coupling is used, you might find residual boronic acids or halides.
Q4: How can I monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the separation of this compound from its impurities during column chromatography.[5] For recrystallization, purity can be assessed by melting point analysis and techniques like HPLC or GC after the final product is obtained.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough to dissolve the compound. | Try a more polar solvent or a solvent mixture. For terphenyl-type compounds, solvents like ethanol or toluene can be effective.[2] |
| Compound "oils out" instead of forming crystals upon cooling. | The solution is supersaturated, or the cooling is too rapid. The solvent may also be too non-polar. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the cooling process is slow. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | Reduce the volume of the solvent by evaporation to concentrate the solution. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. |
| The purified product is still impure. | The chosen solvent did not effectively differentiate between the product and the impurity (they have similar solubilities). | Attempt a different recrystallization solvent or solvent system. If impurities persist, column chromatography may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on the TLC plate. | The solvent system (eluent) is either too polar or not polar enough. | Adjust the polarity of your eluent. For non-polar compounds like terphenyls, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.[5] |
| The compound does not move from the baseline of the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Streaking or tailing of the compound on the column. | The compound may be interacting too strongly with the stationary phase (e.g., acidic silica gel), or the column may be overloaded. | Consider deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is basic. Ensure you are not loading too much crude material onto the column.[6] |
| The compound appears to be decomposing on the column. | The compound is unstable on silica gel. | Perform a stability test on a small scale using TLC. If decomposition occurs, consider using a different stationary phase like alumina or a deactivated silica gel.[6] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethanol, methanol, or a mixture like toluene/hexane) with heating.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent selected.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives good separation and a retention factor (Rf) of approximately 0.2-0.4 for the this compound. A common starting point for terphenyl derivatives is a petroleum ether/ethyl acetate mixture.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface. Add a layer of sand on top to protect the silica bed.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[6]
-
Elution: Add the eluent to the column and apply gentle pressure to begin eluting the sample. Collect fractions in test tubes.[7]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of o-Terphenyl and a Related Methoxy-Substituted Terphenyl
| Property | o-Terphenyl | 4,4''-Dimethoxy-p-terphenyl |
| Molecular Formula | C₁₈H₁₄ | C₂₀H₁₈O₂ |
| Molecular Weight | 230.31 g/mol [3] | 290.36 g/mol [1] |
| Appearance | Colorless to light-yellow solid[3] | White to pale yellow solid[1] |
| Melting Point | 56-59 °C[8] | Not specified |
| Boiling Point | 337 °C[8] | Not specified |
| Solubility | Insoluble in water; soluble in organic solvents like benzene and toluene.[2] | Low solubility in water; soluble in ethanol or dichloromethane.[1] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Basic troubleshooting logic for purification issues.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Chromatography [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. o-Terphenyl CAS#: 84-15-1 [m.chemicalbook.com]
Technical Support Center: 4-Methoxy-o-terphenyl Fluorescence Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorophore 4-Methoxy-o-terphenyl. The information is presented in a question-and-answer format to directly address common issues encountered during fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission maxima for this compound?
The exact excitation and emission maxima of this compound can be influenced by the solvent environment. Generally, for terphenyl derivatives, the maximum absorption is in the UV range. For o-terphenyl, a maximum absorption in alcohol has been noted at 231.5 nm.[1] As a substituted terphenyl, the absorption and emission characteristics will be influenced by the methoxy group and the substitution pattern. It is always recommended to determine the optimal excitation and emission wavelengths experimentally in the specific solvent system being used.
Q2: How does solvent polarity affect the fluorescence of this compound?
Solvent polarity can significantly impact the fluorescence properties of fluorophores, including terphenyl derivatives.[2][3] For some substituted polystyrenes, including poly(4-methoxy styrene), the fluorescence quantum yields were found to decrease with increasing solvent polarity.[3] Similarly, the fluorescence lifetimes of these polymers also decreased with an increase in solvent polarity.[3] While direct data for this compound is limited, it is reasonable to expect that changes in solvent polarity will lead to shifts in emission spectra and changes in fluorescence intensity and lifetime.
Q3: What are common causes of fluorescence quenching for this compound?
Fluorescence quenching of this compound can be caused by a variety of factors, which can be broadly categorized as either dynamic (collisional) or static quenching. Common causes include:
-
Presence of Quenchers: Certain molecules, known as quenchers, can decrease the fluorescence intensity upon interaction with the fluorophore. Common quenchers include molecular oxygen, halide ions (e.g., iodide), and acrylamide.[4][5]
-
High Fluorophore Concentration (Self-Quenching): At high concentrations, molecules of this compound may interact with each other, leading to a decrease in fluorescence intensity.
-
Solvent Effects: The choice of solvent can influence the fluorescence quantum yield and lifetime, potentially leading to lower than expected fluorescence.[3]
-
Presence of Impurities: Impurities in the sample or solvent can act as quenchers.
-
Photodegradation: Prolonged exposure to the excitation light can lead to the degradation of the fluorophore, resulting in decreased fluorescence over time.
Troubleshooting Guides
Problem: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength Settings | Verify the excitation and emission wavelengths are set to the optimal values for this compound in your specific solvent. Perform a new excitation and emission scan to confirm the maxima. |
| Low Concentration | Increase the concentration of this compound. Be mindful of potential self-quenching at very high concentrations. |
| Instrumental Issues | Check the instrument settings, including the lamp status, detector sensitivity (gain), and slit widths. Ensure the cuvette is properly placed and aligned in the sample holder. |
| Solvent Effects | Consider the polarity of your solvent. If possible, test the fluorescence in a different solvent with known favorable properties for similar fluorophores (e.g., a non-polar solvent). The fluorescence quantum yields for some related compounds have been observed to decrease with increasing solvent polarity.[3] |
| Degradation of the Compound | Prepare a fresh solution of this compound. Protect the solution from excessive light exposure. |
Problem: Decreasing Fluorescence Intensity Over Time (Photobleaching)
| Possible Cause | Troubleshooting Step |
| Excessive Excitation Light Exposure | Reduce the intensity of the excitation light by using neutral density filters or decreasing the lamp power. Minimize the duration of light exposure by using a shutter. |
| Presence of Dissolved Oxygen | Deoxygenate the solution by bubbling with an inert gas like nitrogen or argon. Molecular oxygen is a well-known collisional quencher of fluorescence for many aromatic hydrocarbons.[4] |
| Photodegradation | If photobleaching is severe, consider using a more photostable fluorophore if the experimental conditions allow. |
Problem: Unexpected Fluorescence Quenching
| Possible Cause | Troubleshooting Step |
| Contaminants in the Sample or Solvent | Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. |
| Presence of a Known Quencher | Identify any potential quenchers in your sample (e.g., heavy atoms, paramagnetic ions, electron-deficient molecules). Common laboratory quenchers include iodide ions and acrylamide.[5] |
| Dynamic (Collisional) Quenching | This occurs when the quencher molecule collides with the excited fluorophore. The quenching efficiency is dependent on the concentration of the quencher and the temperature. To confirm, perform temperature-dependent fluorescence measurements. An increase in temperature will typically increase the rate of dynamic quenching. |
| Static Quenching | This occurs when a non-fluorescent complex forms between the fluorophore and the quencher in the ground state. This type of quenching is typically less sensitive to temperature changes and may even decrease with increasing temperature. Lifetime measurements can distinguish between dynamic and static quenching, as static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophore. |
Quantitative Data
Table 1: Photophysical Properties of a Twisted Diphenylamino Terphenyl Derivative in Different Solvents [6]
| Solvent | Fluorescence Lifetime (τ) (ns) |
| Toluene | 1.61 |
| Dichloromethane | 2.89 |
Note: This data is for a functionalized terphenyl and not this compound itself. It illustrates the solvent-dependent nature of fluorescence lifetimes.
Table 2: Typical Bimolecular Quenching Constants (k_q) for Common Quenchers [7]
| Quencher | Typical k_q (M⁻¹s⁻¹) | Quenching Mechanism |
| Oxygen | ~10¹⁰ | Collisional (Dynamic) |
| Iodide (I⁻) | ~10⁹ - 10¹⁰ | Collisional (Dynamic) |
| Acrylamide | ~10⁹ | Collisional (Dynamic) |
Note: These are general values and the actual k_q for this compound will depend on the specific experimental conditions.
Experimental Protocols
Protocol: Determination of Stern-Volmer Quenching Constant (K_SV)
This protocol outlines the steps to determine the Stern-Volmer constant for the quenching of this compound by a known quencher (e.g., acrylamide).
Materials:
-
This compound stock solution of known concentration.
-
Quencher (e.g., acrylamide) stock solution of known concentration.
-
High-purity solvent.
-
Volumetric flasks and pipettes.
-
Fluorometer.
Procedure:
-
Prepare a series of solutions:
-
Prepare a set of volumetric flasks.
-
To each flask, add a constant volume of the this compound stock solution to ensure the final concentration of the fluorophore is the same in all samples and that the absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Add varying volumes of the quencher stock solution to the flasks to create a concentration series of the quencher.
-
Add a "blank" sample with no quencher.
-
Bring all flasks to the final volume with the solvent.
-
-
Measure Fluorescence Intensity:
-
Set the excitation and emission wavelengths on the fluorometer to the determined optima for this compound in the chosen solvent.
-
Measure the fluorescence intensity (I₀) of the sample containing no quencher.
-
Measure the fluorescence intensity (I) for each sample in the quencher concentration series.
-
-
Data Analysis:
-
Calculate the ratio I₀/I for each quencher concentration [Q].
-
Plot I₀/I versus [Q].
-
Perform a linear regression on the data. The slope of the resulting line is the Stern-Volmer constant (K_SV).
-
Stern-Volmer Equation:
I₀ / I = 1 + K_SV * [Q]
Where:
-
I₀ = Fluorescence intensity in the absence of the quencher
-
I = Fluorescence intensity in the presence of the quencher
-
K_SV = Stern-Volmer quenching constant
-
[Q] = Concentration of the quencher
Visualizations
Caption: Mechanisms of dynamic and static fluorescence quenching.
Caption: A logical workflow for troubleshooting fluorescence quenching.
References
- 1. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acrylamide and iodide fluorescence quenching as a structural probe of tryptophan microenvironment in bovine lens crystallins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edinst.com [edinst.com]
Technical Support Center: Optimizing 4-Methoxy-o-terphenyl-Based Scintillators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-o-terphenyl-based scintillators. The information provided is intended to assist in optimizing experimental outcomes and addressing common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, crystal growth, and use of this compound scintillators.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Scintillation Light Yield | 1. Impurities in the crystal: Quenching sites introduced by residual solvents, starting materials, or reaction byproducts can dissipate excitation energy non-radiatively.2. Crystal defects: Imperfections in the crystal lattice, such as vacancies and dislocations, can act as charge carrier traps, preventing efficient energy transfer to luminescent centers.[1]3. Poor optical coupling: Mismatch in the refractive index between the scintillator and the photodetector, or imperfections at the interface, can lead to light loss.4. Sub-optimal concentration of dopants (if used): In doped scintillators, an incorrect concentration of the wavelength-shifting dopant can lead to inefficient energy transfer. | 1. Purification of starting materials and final product: Utilize techniques such as recrystallization, sublimation, or column chromatography to achieve high purity.2. Optimize crystal growth conditions: Employ slow cooling or evaporation rates to minimize the formation of defects. Consider using techniques like the Bridgman method for growing high-quality single crystals.[1]3. Use optical grease or a suitable adhesive: Ensure a clear and seamless interface between the scintillator and the photodetector to maximize light collection.4. Systematic optimization of dopant concentration: Experiment with a range of dopant concentrations to identify the optimal level for maximum light output. |
| Poor Energy Resolution | 1. Inhomogeneities in the scintillator: Variations in crystal quality or dopant distribution can lead to a non-uniform response to radiation.[1]2. Statistical fluctuations in photon production: The inherent statistical nature of the scintillation process contributes to the broadening of the energy peak.3. Electronic noise: Noise from the photodetector and associated electronics can degrade the energy resolution.4. Light collection inefficiency: Inconsistent light collection from different parts of the scintillator can broaden the measured energy spectrum. | 1. Improve crystal growth process: Aim for uniform crystal growth to ensure homogeneity.2. Increase light yield: Higher light output can reduce the relative statistical fluctuations.3. Optimize electronics: Use low-noise photodetectors and electronics. Ensure proper grounding and shielding.4. Enhance light collection: Use reflective coatings on the scintillator surfaces (except for the one coupled to the photodetector) to improve light collection efficiency. |
| Anomalous Pulse Shape/Decay Time | 1. Presence of quenching impurities: Impurities can introduce fast, non-radiative decay channels.2. Triplet-triplet annihilation: At high excitation densities, this can alter the decay kinetics.3. Afterglow or delayed fluorescence: Trapping of charge carriers at defect sites can lead to delayed emission, affecting the pulse shape. | 1. Rigorous purification: Ensure the highest possible purity of the this compound.2. Control excitation density: If possible, adjust the radiation source to lower the excitation density.3. Annealing of crystals: Thermal annealing can help to reduce crystal defects and minimize afterglow. |
| Difficulty in Crystal Growth | 1. Supersaturation issues: If the solution is not sufficiently saturated, crystals will not form. Conversely, if it is too saturated, rapid precipitation of small, poor-quality crystals may occur.[2]2. Presence of impurities: Impurities can inhibit crystal nucleation and growth.[2]3. Mechanical disturbances: Vibrations can disrupt the crystal growth process.[2]4. Inappropriate solvent: The chosen solvent may not be suitable for growing high-quality crystals of this compound. | 1. Careful control of saturation: Achieve saturation by slowly evaporating the solvent or by carefully cooling a saturated solution.2. Use highly purified material: Ensure the starting material is of the highest possible purity.3. Isolate the crystal growth setup: Place the setup in a location free from vibrations and temperature fluctuations.4. Solvent screening: Experiment with different solvents or solvent mixtures to find the optimal conditions for crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of the methoxy group on the scintillation properties of o-terphenyl?
A1: The introduction of a methoxy (-OCH3) group, an electron-donating group, into the o-terphenyl structure is expected to influence its electronic and optical properties. This can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.[3] The effect on the light yield and decay time is complex and depends on how the methoxy group affects the energy levels and non-radiative decay pathways. While direct data for this compound is scarce, studies on other substituted aromatic compounds suggest that such substitutions can be used to tune the scintillation properties.
Q2: What is a suitable method for synthesizing this compound?
A2: A common and effective method for synthesizing substituted terphenyls is through metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions.[4] For this compound, a plausible route would involve the coupling of a boronic acid or organozinc derivative of a methoxy-substituted phenyl ring with a di-substituted benzene derivative. Careful selection of catalysts and reaction conditions is crucial to achieve a good yield and purity.
Q3: How can I grow single crystals of this compound suitable for scintillation measurements?
A3: High-quality single crystals are essential for optimal scintillation performance. Common methods for growing organic crystals include slow evaporation from a saturated solution, slow cooling of a saturated solution, and the Bridgman method.[1] The choice of solvent is critical for solution-based methods. A solvent in which this compound has moderate solubility is often ideal. The crystal growth process should be carried out in a vibration-free environment with slow evaporation or cooling rates to minimize defects.
Q4: What are the key parameters to consider for optimizing pulse shape discrimination (PSD) with this compound?
A4: Pulse shape discrimination, the ability to distinguish between different types of radiation (e.g., neutrons and gamma rays), is highly dependent on the molecular structure and the presence of different de-excitation pathways. The introduction of a methoxy group may alter the relative contributions of prompt and delayed fluorescence, which is the basis for PSD in organic scintillators.[5] Optimizing PSD would involve careful characterization of the scintillation pulse shape and the development of appropriate signal processing algorithms to differentiate between particle types.
Quantitative Data
Due to the limited availability of published data specifically for this compound, the following table provides a comparison with the well-characterized p-terphenyl. The values for this compound are estimations based on the expected effects of the methoxy substituent and should be experimentally verified.
| Property | p-Terphenyl | This compound (Estimated) | Notes |
| Light Yield (photons/MeV) | ~19,400 | Potentially similar or slightly lower | The methoxy group may introduce new non-radiative decay channels, potentially reducing the light yield. |
| Decay Time (ns) | ~5 | Potentially slightly longer | Substituents can sometimes increase the fluorescence lifetime. |
| Emission Peak (nm) | ~343 | Shifted to a longer wavelength (e.g., 350-370 nm) | The electron-donating methoxy group is expected to cause a red-shift in the emission spectrum. |
| Pulse Shape Discrimination (PSD) | Good | To be determined | The impact of the methoxy group on the triplet-state dynamics, which influences PSD, is not known. |
Experimental Protocols
Synthesis of this compound (Illustrative Suzuki Coupling)
Disclaimer: This is a general, illustrative protocol and may require optimization.
Materials:
-
2-Bromo-1-phenylbenzene
-
(4-Methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene, Ethanol, Water mixture)
Procedure:
-
In a reaction flask, combine 2-Bromo-1-phenylbenzene, (4-Methoxyphenyl)boronic acid, and the palladium catalyst in the solvent mixture.
-
Add the base to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the catalyst and inorganic salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Crystal Growth by Slow Evaporation
Procedure:
-
Dissolve the purified this compound in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) at a slightly elevated temperature to create a saturated or near-saturated solution.
-
Filter the hot solution to remove any particulate matter.
-
Transfer the solution to a clean crystallizing dish or beaker.
-
Cover the container with a lid or paraffin film with a few small holes to allow for slow evaporation of the solvent.
-
Place the container in a quiet, vibration-free location at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the solution and dry them.
Visualizations
Caption: Figure 1: General Scintillation Mechanism in Organic Molecules.
Caption: Figure 2: Troubleshooting Workflow for Scintillator Performance.
References
"stability and degradation of 4-Methoxy-o-terphenyl under UV irradiation"
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-Methoxy-o-terphenyl under UV irradiation. Given the limited specific literature on this compound, this resource offers troubleshooting advice and answers to frequently asked questions based on general principles of photochemistry and data from structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected UV absorbance of this compound?
Q2: What are the likely degradation pathways for this compound under UV irradiation?
Based on the structure, two primary degradation pathways can be hypothesized:
-
Cleavage of the methoxy group: The ether linkage is a potential site for photochemical cleavage, which could lead to the formation of a hydroxylated o-terphenyl derivative and formaldehyde or other small carbon fragments.
-
Reactions involving the aromatic rings: The terphenyl backbone may undergo various reactions, including ring-opening, hydroxylation, or polymerization, leading to a complex mixture of degradation products.
Q3: What factors can influence the rate of photodegradation?
Several factors can significantly impact the degradation rate of this compound:
-
Irradiation Wavelength and Intensity: The rate of degradation will be highest at wavelengths that are strongly absorbed by the molecule.[1] Higher light intensity generally leads to a faster degradation rate, although this relationship may not be linear.[1]
-
Solvent: The polarity and protic nature of the solvent can influence the stability of excited states and reactive intermediates, thereby affecting the degradation pathway and rate.
-
Presence of Oxygen: Molecular oxygen can participate in photo-oxidation reactions, leading to different degradation products than those formed under anaerobic conditions.
-
Concentration: At high concentrations, self-quenching or the formation of aggregates can alter the photochemical behavior.[2]
-
pH: If the experiments are conducted in aqueous or protic solutions, the pH can influence the protonation state of the molecule and its degradation products.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable degradation | - Irradiation wavelength does not overlap with the compound's absorbance spectrum.- Insufficient irradiation time or intensity.- The compound is highly photostable under the tested conditions. | - Measure the UV-Vis spectrum of your compound and ensure the light source emits at an appropriate wavelength.- Increase the irradiation time or the intensity of the light source.- Consider using a photosensitizer if direct photolysis is inefficient. |
| Rapid, uncontrolled degradation | - High light intensity.- Presence of a photosensitizer or reactive species in the solvent. | - Reduce the light intensity or use neutral density filters.- Purify the solvent to remove any impurities.- Ensure the experimental setup is free of any catalytic materials. |
| Formation of a complex mixture of products | - Multiple degradation pathways are occurring simultaneously.- Secondary degradation of initial photoproducts. | - Perform time-course experiments to identify primary degradation products.- Use radical scavengers or quenchers to investigate the role of specific reactive species.- Vary the irradiation wavelength to see if specific pathways can be favored. |
| Inconsistent results between experiments | - Fluctuations in lamp output.- Temperature variations.- Inconsistent sample preparation. | - Monitor the lamp output with a calibrated photodiode.- Use a thermostated sample holder.- Standardize all sample preparation procedures, including concentration and solvent degassing. |
Experimental Protocols
Protocol 1: Determining the Photodegradation Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction.
-
Prepare a solution of this compound of known concentration in the desired solvent.
-
Measure the initial absorbance of the solution at the wavelength of maximum absorption (λmax).
-
Irradiate the solution with a monochromatic light source at λmax for a specific time (t). The photon flux of the light source must be known or measured using chemical actinometry (e.g., ferrioxalate actinometry).
-
Measure the absorbance of the solution after irradiation.
-
Calculate the number of molecules degraded from the change in absorbance using the Beer-Lambert law.
-
Calculate the quantum yield using the formula: Φ = (moles of compound degraded) / (moles of photons absorbed)
Protocol 2: Identification of Photodegradation Products
-
Prepare a concentrated solution of this compound and irradiate it for a sufficient time to achieve significant degradation.
-
Analyze the irradiated solution using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) to separate and quantify the remaining parent compound and the degradation products.
-
Collect fractions of the major degradation products from the HPLC.
-
Identify the structure of the collected products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Example Data Table for Photodegradation Kinetics
| Time (minutes) | Concentration of this compound (µM) | Log(Concentration) | % Degradation |
| 0 | 100 | 2.00 | 0 |
| 15 | 85 | 1.93 | 15 |
| 30 | 72 | 1.86 | 28 |
| 60 | 51 | 1.71 | 49 |
| 120 | 26 | 1.41 | 74 |
Table 2: Example Data Table for Solvent Effects on Degradation Rate
| Solvent | Dielectric Constant | Half-life (t1/2) (minutes) |
| Hexane | 1.88 | 150 |
| Acetonitrile | 37.5 | 95 |
| Methanol | 32.7 | 88 |
| Water | 80.1 | 75 |
Visualizations
Caption: Experimental workflow for studying the photodegradation of this compound.
Caption: Hypothesized photodegradation pathways for this compound.
References
"resolving issues with 4-Methoxy-o-terphenyl solubility in specific solvents"
Technical Support Center: 4-Methoxy-o-terphenyl
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, due to its core structure of three benzene rings, is a highly non-polar and hydrophobic compound. While specific quantitative data is not extensively published, its solubility profile can be inferred from its parent compound, o-terphenyl. The addition of a methoxy (-OCH₃) group introduces a slight polar character, but the molecule remains predominantly lipophilic.
-
Insoluble in Water: The compound is expected to be virtually insoluble in water and other highly polar aqueous buffers.[1][2][3][4][5]
-
Soluble in Aromatic and Non-Polar Solvents: It is predicted to have high solubility in aromatic solvents like toluene and benzene, and good solubility in chlorinated solvents like dichloromethane and chloroform.[1][3][4][5]
-
Limited Solubility in Alcohols: Lower alcohols such as methanol and ethanol are expected to be poor solvents when used alone.[2][5]
-
Sparingly Soluble in Hydrocarbon Solvents: Solvents like hexanes and cyclohexane may dissolve the compound, but likely to a lesser extent than aromatic solvents.
Q2: My this compound is not dissolving in my chosen solvent. What steps can I take?
If you are experiencing poor solubility, follow the systematic troubleshooting workflow outlined below. Common reasons for dissolution failure include an inappropriate choice of solvent, insufficient temperature, or slow dissolution kinetics.
Troubleshooting Steps:
-
Agitation & Sonication: Ensure the mixture is being vigorously stirred or vortexed. Using an ultrasonic bath can provide energy to break up solid particles and accelerate dissolution.
-
Gentle Heating: Carefully warming the solution can significantly increase the solubility of most solid compounds.[6][7] Always check the compound's stability at higher temperatures before proceeding.
-
Particle Size Reduction: If the material is in a coarse or crystalline form, grinding it to a fine powder will increase the surface area available for solvent interaction, which can improve the rate of dissolution.[7][8]
-
Re-evaluate Your Solvent Choice: If the above steps fail, the solvent may be inappropriate. Consult the solvent selection guide (Q3) and the qualitative solubility table below.
-
Use a Co-solvent: Adding a small amount of a good solvent (e.g., toluene or dichloromethane) to a solvent system where the compound has poor solubility can sometimes be effective. This technique, known as co-solvency, modifies the polarity of the overall solvent system.[6][9]
Below is a workflow diagram to guide your troubleshooting process.
Q3: How can I systematically select a suitable solvent?
The principle of "like dissolves like" is the best guide for solvent selection. Since this compound is predominantly non-polar and aromatic, solvents with similar characteristics will be most effective.
A more advanced method involves using Hansen Solubility Parameters (HSP) .[10][11][12] Every compound and solvent has three HSP values (δD for dispersion, δP for polarity, and δH for hydrogen bonding). A solvent is likely to dissolve a solute if their HSP values are close. While the exact HSP values for this compound are not published, one can select solvents with parameters similar to other non-polar, aromatic compounds.
Data & Protocols
Qualitative Solubility Profile
The following table provides a general guide to solvent selection for this compound based on chemical principles.
| Solubility Class | Solvent Examples | Rationale |
| High | Toluene, Benzene, Xylenes, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | These solvents are either aromatic or have low polarity, closely matching the non-polar nature of the terphenyl backbone.[1][2][4] |
| Moderate / Limited | Acetone, Ethyl Acetate, Diethyl Ether | These solvents have intermediate polarity and may dissolve the compound, but likely to a lower concentration than the "High" class.[3][5] |
| Low / Insoluble | Water, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO) | These solvents are highly polar and are poor matches for the hydrophobic solute.[1][2][5] |
| Variable | Hexanes, Cyclohexane | These are non-polar solvents, but their aliphatic nature makes them less effective than aromatic solvents for dissolving aromatic solutes. |
Hansen Solubility Parameters for Solvent Selection
To aid in a more systematic selection, the table below lists the HSP values for common laboratory solvents. The goal is to match the solvent's parameters to the solute. For a non-polar aromatic solute, prioritize solvents with a high δD and low δP and δH .
| Solvent | δD (Dispersion) | δP (Polar) | δH (H-bonding) |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Values are in MPa⁰·⁵. Data compiled from various sources for illustrative purposes.
The diagram below illustrates the logic of using HSP for solvent selection.
Experimental Protocol: Shake-Flask Method for Solubility Determination
To obtain precise, quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[13][14][15]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Chosen solvent of interest
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (0.22 µm, ensure filter material is compatible with the solvent)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes for dilutions
Methodology:
-
Preparation: Add an excess amount of this compound to a vial. "Excess" means adding enough solid so that some remains undissolved even after equilibrium is reached. This ensures saturation.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial (e.g., 2.0 mL).
-
Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for at least 24-48 hours.[14][15] This extended time is crucial to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1-2 hours to allow undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. Do not disturb the solid at the bottom. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with fresh solvent to a concentration that falls within the linear range of your analytical instrument. A series of dilutions may be necessary.
-
Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Back-calculate the original concentration in the saturated supernatant, accounting for all dilutions. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
References
- 1. Page loading... [wap.guidechem.com]
- 2. o-Terphenyl CAS#: 84-15-1 [m.chemicalbook.com]
- 3. O-Terphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]
- 4. Page loading... [guidechem.com]
- 5. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. japer.in [japer.in]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
"minimizing byproducts in the synthesis of asymmetric terphenyls"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of asymmetric terphenyls. The focus is on minimizing byproduct formation, a common challenge in these synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of asymmetric terphenyls, particularly via Suzuki-Miyaura coupling?
A1: The most prevalent byproducts encountered during the Suzuki-Miyaura synthesis of asymmetric terphenyls include:
-
Homocoupling products: These arise from the coupling of two identical boronic acid/ester molecules or two identical aryl halide molecules. Formation of homocoupling byproducts is often promoted by the presence of oxygen.
-
Protodeboronation products: This involves the replacement of the boronic acid/ester group with a hydrogen atom, leading to the formation of a biphenyl instead of the desired terphenyl. This can be caused by harsh reaction conditions or the instability of the boronic acid derivative.
-
Monocoupled intermediates: In sequential cross-coupling reactions to build the terphenyl scaffold, the reaction may stall after the first coupling, resulting in a biphenyl intermediate as a significant byproduct.[1]
-
Scrambled products: When using certain phosphine ligands, such as triphenylphosphine (PPh3), the phenyl groups from the ligand can sometimes be incorporated into the product, leading to "scrambled" terphenyl derivatives.[2]
-
Dehalogenation products: The aryl halide starting material can undergo reduction, where the halogen atom is replaced by a hydrogen atom.
Q2: How can I minimize homocoupling of my boronic acid?
A2: To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction. This is because oxygen can promote the oxidative homocoupling of boronic acids. Using bulky phosphine ligands can also help suppress homocoupling.
Q3: What is the role of the base in the Suzuki-Miyaura reaction, and how does its choice affect byproduct formation?
A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center. The choice of base can significantly impact the reaction yield and selectivity. Inorganic bases are generally superior to organic bases for these reactions.[2] For instance, in one study, Na2CO3 was found to be the optimal base, leading to shorter reaction times compared to other alkali carbonates.[2] The strength and nature of the base can influence the equilibrium of the catalytic cycle and potentially affect the rates of side reactions.
Q4: Can the choice of solvent influence the formation of byproducts?
A4: Yes, the solvent system is critical. A solvent mixture that ensures good solubility for all reactants, the catalyst, and the intermediate species is essential for an efficient reaction.[3] For instance, a 2:1 mixture of EtOH:THF has been found to be suitable for Suzuki-Miyaura reactions in a flow reactor system for terphenyl synthesis.[3] The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates and the rates of competing side reactions.
Q5: Are there ligand-free Suzuki-Miyaura coupling methods to avoid phosphine-related byproducts?
A5: Yes, ligand-free protocols have been developed. These methods can be advantageous as they eliminate the possibility of "scrambled" products arising from phosphine ligand exchange.[3] Often, these reactions are carried out using a palladium salt like Pd(OAc)2, sometimes with water as a co-solvent, which can lead to rapid and clean coupling reactions.[3]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Asymmetric Terphenyl
| Possible Cause | Suggested Solution |
| Inefficient Catalytic Activity | • Ensure the palladium catalyst is active. Consider using a pre-catalyst or activating the catalyst in situ. • Optimize the catalyst loading. While lower loadings are desirable, some challenging couplings may require a higher concentration. • Switch to a different palladium source (e.g., Pd(PPh3)4, Pd(OAc)2, or a pre-formed catalyst with a specific ligand). |
| Poor Ligand Choice | • For sterically hindered substrates, a bulky electron-rich phosphine ligand (e.g., a biarylphosphine ligand) is often necessary to promote reductive elimination and prevent β-hydride elimination. • If phosphine-related byproducts are an issue, consider a ligand-free protocol.[3] |
| Incorrect Base | • The choice of base is critical. Screen different inorganic bases such as K2CO3, Cs2CO3, K3PO4, or Ag2CO3.[1] The optimal base can be substrate-dependent. • Ensure the base is finely powdered and anhydrous if required by the protocol. |
| Suboptimal Solvent System | • Ensure all reactants are fully dissolved. A mixture of solvents (e.g., toluene/water, THF/water, or dioxane/water) is often used.[3] • The ratio of organic solvent to water can be critical and may need optimization. |
| Reaction Temperature Too Low | • While some Suzuki couplings proceed at room temperature, many require heating to overcome activation barriers. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Incomplete Reaction | • Extend the reaction time. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction duration. |
| Degradation of Boronic Acid/Ester | • Use a more stable boronic acid derivative, such as a pinacol ester. • Avoid excessively high temperatures or prolonged reaction times if the boronic acid is known to be unstable. |
Problem 2: High Percentage of Homocoupling Byproduct
| Possible Cause | Suggested Solution |
| Presence of Oxygen | • Thoroughly degas the solvent(s) and the reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). • Maintain a positive pressure of an inert gas throughout the reaction. |
| Suboptimal Ligand | • Use bulky phosphine ligands, which can disfavor the formation of palladium species that lead to homocoupling. |
| Incorrect Palladium Source or State | • Ensure the active catalyst is in the Pd(0) state. If starting with a Pd(II) source, ensure conditions are suitable for its in-situ reduction. |
Problem 3: Significant Amount of Monocoupled Biphenyl Intermediate
| Possible Cause | Suggested Solution |
| Insufficient Reactivity in the Second Coupling Step | • Increase the reaction temperature after the first coupling is complete. Temperature-controlled sequential reactions can be effective. • Use a more reactive boronic acid or aryl halide for the second coupling step. • Increase the concentration of the second coupling partner and/or the catalyst. |
| Catalyst Deactivation | • Add a fresh portion of the catalyst before initiating the second coupling step. |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data from various studies on the synthesis of terphenyls, illustrating the impact of different reaction parameters on the product yield. Note that direct comparison between tables may not be possible due to variations in substrates and other reaction conditions.
Table 1: Effect of Base on the Yield of Symmetrical Terphenyls
Reaction: Phenyl-1,4-diboronic acid bis-pinacol ester with iodobenzene.
| Entry | Base | Catalyst (mol equiv) | Time (h) | Yield (%) | Monocoupled Product (%) |
| 1 | Tl2CO3 | 0.09 | 16 | 40 | 18 |
| 2 | Tl2CO3 | 0.09 | 64 | 98 | - |
| 3 | PhONa | 0.09 | 16 | 21 | 9 |
| 4 | PhONa | 0.09 | 110 | 82 | - |
| 5 | Ag2CO3 | 0.04 | 6 | 93 | - |
| 6 | Ag2CO3 | 0.012 | 16 | 96 | - |
Data adapted from Chaumeil, H. et al., Synthesis, 2002.[1]
Table 2: Effect of Catalyst Loading on Regioselective Suzuki Coupling in a Flow Reactor
Reaction: 1,4-dibromo-2-nitrobenzene with 4-methoxyphenylboronic acid.
| Entry | Catalyst | Catalyst Loading (mol%) | Residence Time (min) | Temperature (°C) | Conversion (%) |
| 1 | Pd(OAc)2 | 10 | 140 | 25 | 99 |
| 2 | Pd(OAc)2 | 5 | 140 | 25 | 99 |
| 3 | Pd(OAc)2 | 2.5 | 140 | 25 | 98 |
| 4 | Pd(OAc)2 | 1 | 140 | 25 | 95 |
Data adapted from T. M. A. Shaikh et al., Org. Biomol. Chem., 2019.[3]
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Synthesis of Asymmetric Terphenyls
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add the dihaloarene (1.0 equiv.), the first arylboronic acid (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2.0-3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a mixture of toluene and water) via cannula or syringe.
-
-
First Coupling Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/LC-MS until the starting dihaloarene is consumed).
-
-
Second Coupling Reaction:
-
Cool the reaction mixture to room temperature.
-
Add the second arylboronic acid (1.1 equiv.) and, if necessary, an additional portion of the base and catalyst.
-
Re-establish the inert atmosphere.
-
Heat the reaction mixture to the desired temperature for the second coupling and stir until completion.
-
-
Work-up:
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography.
-
Detailed Protocol for Purification by Flash Column Chromatography
Separating the desired asymmetric terphenyl from byproducts like homocoupled species and the monocoupled intermediate can be challenging due to their similar polarities.
-
Column Preparation:
-
Select a column of appropriate size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Dry-pack the column with silica gel.
-
Wet the column with the initial, low-polarity eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a non-polar solvent system (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient is often necessary to achieve good separation of closely eluting compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC, staining as necessary (e.g., with potassium permanganate or UV light).
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions under reduced pressure to yield the purified asymmetric terphenyl.
-
Visualizations
Experimental Workflow for Asymmetric Terphenyl Synthesis
Caption: Sequential Suzuki-Miyaura workflow for asymmetric terphenyls.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in terphenyl synthesis.
References
"improving the efficiency of 4-Methoxy-o-terphenyl in electronic devices"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with 4-Methoxy-o-terphenyl as a host material in electronic devices, particularly Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guides
This section provides systematic guidance to address common issues encountered during the fabrication and testing of electronic devices utilizing this compound.
Issue 1: Low Device Efficiency or High Turn-On Voltage
If your device exhibits lower than expected efficiency or a high turn-on voltage, consider the following potential causes and solutions.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Impure this compound | Purify the material using temperature gradient sublimation.[1][2] Characterize purity via techniques like HPLC, and NMR. | Improved charge carrier mobility and overall device performance.[1][2][3] |
| Poor Film Morphology | Optimize deposition parameters (substrate temperature, deposition rate) during vacuum thermal evaporation.[4] Anneal the device post-fabrication at a temperature below the glass transition temperature (Tg) of the material.[5] | Enhanced film uniformity and reduced surface roughness, leading to better device performance.[5] |
| Unbalanced Charge Injection/Transport | Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL). Introduce charge-injection layers to improve the interface between the electrodes and the organic layers. | Balanced charge recombination within the emissive layer, leading to higher efficiency. |
| Energy Level Mismatch | Ensure the HOMO and LUMO energy levels of this compound are compatible with adjacent layers for efficient charge injection and transport.[6] The triplet energy of the host must be higher than that of the emitter.[6] | Efficient energy transfer from the host to the dopant, maximizing light emission. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low device efficiency.
Issue 2: Device Instability and Rapid Degradation
Device instability and a short operational lifetime are common challenges. The following table outlines potential causes and mitigation strategies.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Material Degradation | Ensure high purity of this compound, as impurities can act as quenching sites.[1][2] Operate the device in an inert atmosphere (e.g., nitrogen or argon glovebox) to prevent degradation from moisture and oxygen.[4] | Increased operational lifetime and stability of the device. |
| Thermal Instability | Select host materials with a high glass transition temperature (Tg) to prevent morphological changes during operation.[6][7][8] | Enhanced thermal stability and longer device lifetime.[7][8] |
| Interfacial Delamination or Degradation | Optimize the deposition process to ensure good adhesion between layers. Consider using adhesion-promoting interlayers. | Improved device robustness and prevention of premature failure. |
| Electrode Corrosion | Use appropriate encapsulation techniques to protect the device from atmospheric moisture and oxygen, which can corrode the electrodes. | Reduced formation of dark spots and non-emissive areas, leading to a longer device lifetime. |
Frequently Asked Questions (FAQs)
Q1: What is the importance of the purity of this compound for device performance?
A1: The purity of organic semiconductors is a critical factor for achieving high-performance electronic devices.[1][2] Impurities can act as traps for charge carriers, leading to reduced charge mobility and increased operating voltage.[3] They can also serve as non-radiative recombination centers, which lower the device's quantum efficiency. Purification methods like temperature gradient sublimation are often employed to enhance material purity.[1][2]
Q2: How does the molecular structure of this compound influence its properties as a host material?
A2: The molecular structure of a host material dictates its key electronic and physical properties.[5] The terphenyl backbone provides a rigid structure with a high triplet energy, which is desirable for hosting phosphorescent emitters.[6] The methoxy group (-OCH3) can influence the material's polarity, solubility, and energy levels (HOMO/LUMO). These factors, in turn, affect charge transport, energy transfer to the dopant, and the overall efficiency and stability of the OLED.[9]
Q3: What are the key considerations for the vacuum thermal evaporation of this compound?
A3: For successful thin-film deposition of organic materials like this compound via thermal evaporation, the following factors are crucial:
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Vacuum Level: A high vacuum (typically < 5 x 10⁻⁶ mbar) is necessary to prevent contamination from oxygen and water, which can degrade the organic material.[4]
-
Deposition Rate: A slow and stable deposition rate (e.g., 0.1-0.5 Å/s) is generally preferred to achieve uniform and well-ordered films.
-
Source Temperature: The evaporation temperature should be carefully controlled to ensure a steady deposition rate without causing thermal decomposition of the material.[4]
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Substrate Temperature: The temperature of the substrate can influence the morphology of the deposited film. Optimization of this parameter can lead to improved device performance.[4]
Q4: How can I determine the energy levels (HOMO/LUMO) of this compound?
A4: The HOMO and LUMO energy levels can be determined experimentally using techniques such as cyclic voltammetry (CV) and ultraviolet photoelectron spectroscopy (UPS). Computational methods, like density functional theory (DFT), can also be used to predict these energy levels and provide insights into the material's electronic structure.[7][8]
Experimental Protocols
General Protocol for OLED Fabrication using Vacuum Thermal Evaporation
This protocol outlines a general procedure for fabricating a multilayer OLED. The specific layer thicknesses and materials may need to be optimized for your particular device architecture.
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system.
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure might be:
-
Hole Injection Layer (HIL), e.g., HAT-CN (5 nm)
-
Hole Transport Layer (HTL), e.g., TAPC (40 nm)
-
Emissive Layer (EML): this compound doped with a phosphorescent emitter (e.g., 10% Ir(ppy)₃) (20 nm)
-
Electron Transport Layer (ETL), e.g., TPBi (30 nm)
-
Electron Injection Layer (EIL), e.g., LiF (1 nm)
-
-
-
Cathode Deposition:
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Deposit the metal cathode, typically Aluminum (Al) (100 nm), through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the completed device to an inert atmosphere (e.g., a glovebox) for encapsulation.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from moisture and oxygen.
-
Experimental Workflow Diagram:
Caption: General workflow for OLED fabrication.
Data Presentation
Key Properties for Efficient Host Materials
The following table summarizes important parameters for selecting and evaluating host materials for high-efficiency OLEDs. The values for this compound are hypothetical and for illustrative purposes.
| Property | Ideal Range/Value | Hypothetical Value for this compound | Significance |
| Triplet Energy (ET) | > ET of dopant | ~2.8 eV | Prevents back energy transfer from the dopant to the host, ensuring efficient emission.[6] |
| Glass Transition Temp. (Tg) | > 100 °C | ~110 °C | Ensures morphological stability and long operational lifetime.[6][7][8] |
| HOMO Level | Aligned with HTL | ~ -5.6 eV | Facilitates efficient hole injection and transport.[6] |
| LUMO Level | Aligned with ETL | ~ -2.4 eV | Facilitates efficient electron injection and transport.[6] |
| Purity | > 99.9% | > 99.9% (after sublimation) | Minimizes charge trapping and quenching sites.[1][2] |
| Charge Mobility | Balanced hole and electron mobility | ~10⁻⁵ - 10⁻⁴ cm²/Vs | Ensures a wide recombination zone and reduces efficiency roll-off. |
References
Validation & Comparative
A Comparative Analysis of 4-Methoxy-o-terphenyl and p-terphenyl as Scintillators
A detailed guide for researchers and scientists on the scintillating properties of p-terphenyl, with a theoretical comparison to the potential performance of 4-Methoxy-o-terphenyl.
Performance Overview: p-terphenyl
P-terphenyl is a well-characterized organic scintillator known for its solid-state nature, which offers advantages over liquid scintillators in terms of handling and safety.[1] Its scintillation properties, including light yield, decay time, and pulse shape discrimination (PSD) capability, have been experimentally determined.
Quantitative Scintillation Data for p-terphenyl
| Property | Value | Notes |
| Light Yield | ~35,000 photons/MeV | For 0.1% diphenylbutadiene doped p-terphenyl, this is approximately 3.5 times that of the EJ-200 plastic scintillator.[2] The light yield of pure p-terphenyl is around 17,000 photons/MeV.[3] |
| Decay Time | ~2.36 ns - 5 ns | Pure p-terphenyl has a fast decay lifetime of approximately 2.36 ns.[4] Other studies have reported decay times in the range of 3.7 to 5 ns. |
| Pulse Shape Discrimination (PSD) | Good | p-terphenyl exhibits good neutron-gamma discrimination capabilities, although it is considered to have worse PSD properties than some liquid scintillators like NE-213.[1] |
| Emission Maximum | ~343 nm | The fluorescence emission maximum is in the near-ultraviolet region.[5] |
Theoretical Analysis of this compound as a Scintillator
Due to the lack of direct experimental data on the scintillation properties of this compound, this section provides a theoretical comparison based on the known properties of its parent molecule, o-terphenyl, and the expected influence of the methoxy (-OCH3) substituent.
The o-terphenyl Backbone
O-terphenyl, an isomer of p-terphenyl, is also a solid aromatic hydrocarbon. The key difference lies in the arrangement of the phenyl rings, which can influence the molecular rigidity and electronic properties, thereby affecting scintillation performance. Generally, more linear and rigid molecules like p-terphenyl tend to have better scintillation properties. The non-planar structure of o-terphenyl could potentially lead to a lower light yield compared to p-terphenyl due to increased non-radiative decay pathways.
Influence of the Methoxy Group
The introduction of a methoxy group onto the o-terphenyl backbone can have several effects on its potential scintillation properties:
-
Light Yield: The methoxy group is an electron-donating group. In some organic molecules, the presence of such groups can enhance fluorescence quantum yield, which is a key factor in the overall light yield of a scintillator.[6][7][8] This could potentially counteract the negative effect of the non-planar o-terphenyl structure. However, the position of the substituent is crucial, and without experimental data, the net effect on the light yield of this compound remains speculative.
-
Decay Time: The electronic effects of the methoxy group could also influence the decay time of the excited state. While organic scintillators are known for their fast decay times (typically a few nanoseconds), the specific impact of the methoxy group on the decay kinetics of o-terphenyl is not documented.[9][10]
-
Emission Spectrum: The methoxy group may cause a shift in the emission spectrum. Depending on its position and interaction with the pi-electron system of the terphenyl backbone, it could lead to a bathochromic (red) or hypsochromic (blue) shift of the emitted light.[11] This could be advantageous for better matching the emission spectrum to the sensitivity of photodetectors.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the scintillation properties of materials like p-terphenyl.
Light Yield Measurement
The relative light yield of a scintillator is typically measured by comparing its light output to a standard scintillator with a known light yield (e.g., anthracene or a calibrated plastic scintillator).
-
Sample Preparation: The scintillator crystal is coupled to a photomultiplier tube (PMT) using optical grease to ensure efficient light collection. The assembly is made light-tight.
-
Radiation Source: A gamma-ray source, such as 137Cs or 60Co, is placed at a fixed distance from the scintillator.
-
Data Acquisition: The output signal from the PMT is processed by a multi-channel analyzer (MCA) to obtain a pulse height spectrum.
-
Analysis: The position of the Compton edge in the spectrum is determined. The light yield is proportional to the channel number of the Compton edge. By comparing this to the Compton edge position obtained with a standard scintillator under the same conditions, the relative light yield can be calculated.
Decay Time Measurement
The scintillation decay time is measured using the time-correlated single-photon counting (TCSPC) technique or by analyzing the pulse shape from a fast digitizer.
-
Excitation: The scintillator is excited by a pulsed source of radiation (e.g., a picosecond laser or a fast-pulsed X-ray source).
-
Detection: The emitted scintillation photons are detected by a fast photodetector, such as a microchannel plate PMT (MCP-PMT) or a single-photon avalanche diode (SPAD).
-
Timing Electronics: The time difference between the excitation pulse and the detection of the first photon is measured with high precision using a time-to-amplitude converter (TAC) and an MCA, or a high-speed digitizer.
-
Analysis: A histogram of these time differences represents the decay profile of the scintillation light. This profile is then fitted with one or more exponential decay functions to determine the decay time constants.
Pulse Shape Discrimination (PSD) Measurement
PSD is the ability of a scintillator to differentiate between different types of incident radiation (e.g., neutrons and gamma rays) based on the shape of the scintillation pulse.
-
Experimental Setup: The scintillator is coupled to a PMT, and the output signal is digitized by a fast waveform digitizer.
-
Radiation Sources: The detector is exposed to a mixed field of neutrons and gamma rays (e.g., from a 252Cf source) or separately to neutron and gamma sources.
-
Data Acquisition: A large number of waveforms are recorded for both neutron and gamma-ray interactions.
-
Analysis: A PSD algorithm is applied to the digitized waveforms. A common method is the charge integration method, where the ratio of the integral of the tail of the pulse to the total integral is calculated. This ratio is different for neutrons and gamma rays, allowing for their discrimination. The quality of the separation is often quantified by a Figure of Merit (FOM).
Visualizing the Process
To better understand the experimental workflows and the fundamental processes involved, the following diagrams are provided.
Caption: Experimental workflows for scintillator characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. p-Terphenyl scintillation suitable, = 98.5 HPLC 92-94-4 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. oeaw.ac.at [oeaw.ac.at]
- 10. indico.cern.ch [indico.cern.ch]
- 11. Molecular design of thermally activated delayed fluorescent emitters for blue-shifted emission by methoxy substitution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Fluorescent Markers: 4-Methoxy-o-terphenyl in Context
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biological research and drug development, the selection of an appropriate fluorescent marker is a critical determinant of experimental success. These molecular probes are the cornerstone of a multitude of applications, from elucidating cellular structures and signaling pathways to high-throughput screening of potential drug candidates. This guide provides a comprehensive comparison of 4-Methoxy-o-terphenyl against a selection of widely used fluorescent markers: Fluorescein isothiocyanate (FITC), Rhodamine B, and Green Fluorescent Protein (GFP). By presenting key performance data, detailed experimental protocols, and illustrative diagrams, we aim to equip researchers with the necessary information to make informed decisions for their specific applications.
Performance Comparison of Fluorescent Markers
The efficacy of a fluorescent marker is defined by several key photophysical parameters. These include its absorption (excitation) and emission wavelengths, molar extinction coefficient (a measure of how strongly it absorbs light), quantum yield (the efficiency of converting absorbed light into emitted light), and photostability. The following table summarizes these critical properties for the fluorescent markers under comparison.
| Feature | p-Terphenyl (as a proxy for this compound) | Fluorescein isothiocyanate (FITC) | Rhodamine B | Green Fluorescent Protein (GFP) |
| Excitation Max (nm) | ~290 | ~495[1] | ~543 | ~395 (major), ~475 (minor) |
| Emission Max (nm) | ~340 | ~525[1] | ~565 | ~509 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~33,800 at 276.2 nm | ~75,000 at 495 nm | ~110,000 at 543 nm | ~28,000 at 395 nm |
| Quantum Yield (Φ) | 0.93 | 0.3-0.9 | 0.31-0.97 | ~0.79 |
| Photostability | Generally high for terphenyls | Moderate (prone to photobleaching)[2] | High | High (engineered variants show enhanced stability) |
| Solubility | Soluble in organic solvents | Soluble in aqueous buffers (pH > 6) | Soluble in water and alcohols | Expressed in cells, soluble in cytoplasm |
| Labeling Chemistry | N/A (typically used as a scintillator or in material science) | Isothiocyanate reacts with primary amines[1] | Can be derivatized for labeling | Genetically encoded |
| Common Applications | Scintillation counting, organic electronics | Immunofluorescence, flow cytometry[1] | Fluorescence microscopy, tracer studies | Live-cell imaging, reporter gene assays |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable experimental outcomes. Below are methodologies for key experiments involving the discussed fluorescent markers.
Protocol 1: Protein Labeling with Fluorescein Isothiocyanate (FITC)
This protocol outlines the steps for covalently labeling a protein with FITC.
Materials:
-
Protein of interest (2 mg/mL in amine-free buffer, pH 7.5-8.0)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Carbonate-bicarbonate buffer (0.1 M, pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein to a concentration of 2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0). If the buffer contains primary amines like Tris or glycine, dialyze the protein against the labeling buffer overnight at 4°C.[3]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.[4]
-
Labeling Reaction:
-
Purification:
-
Separate the FITC-labeled protein from unreacted FITC using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[1]
-
The first colored band to elute is the labeled protein.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC).
-
Calculate the protein concentration and the degree of labeling (moles of FITC per mole of protein).
-
Protocol 2: Live-Cell Imaging with Green Fluorescent Protein (GFP)
This protocol describes the general steps for visualizing GFP-tagged proteins in living cells.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
Expression vector containing the GFP-fusion protein of interest
-
Transfection reagent
-
Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with serum and HEPES)
-
Fluorescence microscope equipped for live-cell imaging (with environmental control)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes or coverslips to the desired confluency.
-
Transfect the cells with the GFP-fusion protein expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Imaging Preparation:
-
Replace the culture medium with pre-warmed live-cell imaging medium.[6]
-
Place the dish on the microscope stage within an environmental chamber maintaining 37°C and 5% CO2.
-
-
Image Acquisition:
-
Locate the transfected cells expressing GFP.
-
Use the appropriate filter set for GFP (e.g., excitation ~488 nm, emission ~510 nm).
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[6]
-
Acquire images or time-lapse series as required for the experiment.[7]
-
Protocol 3: Assessment of Photostability (Photobleaching)
This protocol provides a method to quantify the photostability of a fluorescent marker.
Materials:
-
Sample labeled with the fluorescent marker of interest
-
Fluorescence microscope with a stable light source
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare the sample as you would for a typical imaging experiment.
-
Image Acquisition:
-
Select a region of interest.
-
Acquire a time-lapse series of images under continuous illumination with the excitation light. Keep all imaging parameters (excitation intensity, exposure time, etc.) constant throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[2] This value provides a quantitative measure of photostability.
-
Visualizing Workflows and Pathways
Diagrams are invaluable tools for understanding complex experimental processes and biological pathways. The following visualizations are provided in the DOT language for use with Graphviz.
Experimental Workflow: Fluorescent Marker Selection
Caption: A logical workflow for selecting an appropriate fluorescent marker.
Signaling Pathway: Förster Resonance Energy Transfer (FRET)
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Experimental Workflow: Drug-Target Interaction Assay
Caption: A simplified workflow for a drug-target interaction assay.
References
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Terphenyl Isomers for Experimental Validation: A Hypothetical Look at 4-Methoxy-o-terphenyl
For Researchers, Scientists, and Drug Development Professionals
In the realm of experimental research, the validation of results is paramount to ensure accuracy, reproducibility, and the overall integrity of scientific findings. This often involves the use of internal standards or reference compounds. While a wide array of such molecules exist, the terphenyls—a group of aromatic hydrocarbons consisting of a central benzene ring with two phenyl substituents—offer a versatile scaffold. This guide provides a comparative overview of the ortho-, meta-, and para-isomers of terphenyl and explores the hypothetical role of a methoxy-substituted derivative, 4-Methoxy-o-terphenyl, in experimental validation.
Performance Comparison of Terphenyl Isomers
The choice of a suitable standard often depends on its physicochemical properties, which influence its behavior in various analytical techniques. The three isomers of terphenyl exhibit distinct properties that make them suitable for different applications.
| Property | o-Terphenyl | m-Terphenyl | p-Terphenyl | This compound (Hypothetical) |
| Molecular Formula | C₁₈H₁₄ | C₁₈H₁₄ | C₁₈H₁₄ | C₁₉H₁₆O |
| Molecular Weight ( g/mol ) | 230.30 | 230.30 | 230.30 | 260.34 |
| Melting Point (°C) | 56-59[1][2] | 86-87[3] | 212-213[4][5] | Likely lower than o-terphenyl due to asymmetry and potential disruption of crystal packing. |
| Boiling Point (°C) | 337[1][2] | 365[3] | 389[4] | Likely higher than o-terphenyl due to increased molecular weight and polarity. |
| Solubility in Water | Insoluble[1][2] | 1.51 mg/L[3] | Insoluble[4][5] | Expected to have slightly increased solubility due to the polar methoxy group, but likely still very low. |
| Solubility in Organic Solvents | Soluble in hot benzene, sparingly in ethanol.[2] | Soluble in alcohol, ether, benzene.[6] | Soluble in hot benzene, slightly in ether and carbon disulfide.[4] | Expected to be soluble in common organic solvents, with polarity influencing choice. |
| UV Absorption Max (in Cyclohexane) | ~233 nm[2] | Not readily available | ~276 nm[4] | The methoxy group would likely cause a red-shift (to longer wavelengths) in the absorption maximum. |
| Fluorescence Emission Max (in Cyclohexane) | Not typically fluorescent | Not typically fluorescent | ~338-343 nm[4][7] | The electron-donating methoxy group is expected to enhance fluorescence quantum yield and potentially shift the emission wavelength.[8][9] |
Experimental Protocols: Use as an Internal Standard in Chromatography
Internal standards are crucial for correcting variations in sample preparation and instrument response.[10][11][12][13] Terphenyls, due to their stability, can serve as effective internal standards in gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Objective: To quantify an analyte in a sample using an internal standard method with a terphenyl derivative.
Materials:
-
Analyte of interest
-
Internal Standard (e.g., o-terphenyl, or hypothetically, this compound)
-
High-purity solvent (compatible with the sample and analytical method)
-
Volumetric flasks and pipettes
-
GC or HPLC system with a suitable detector (e.g., FID for GC, UV for HPLC)
Protocol:
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of the analyte and dissolve it in a specific volume of solvent to create a stock solution of known concentration.
-
Similarly, prepare a stock solution of the internal standard.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by adding varying, known amounts of the analyte stock solution to a set of volumetric flasks.
-
To each flask, add a constant, known amount of the internal standard stock solution.
-
Dilute all flasks to the final volume with the solvent.
-
-
Sample Preparation:
-
To a known amount of the sample, add the same constant, known amount of the internal standard stock solution as used in the calibration standards.
-
Perform any necessary extraction or dilution steps.
-
-
Analysis:
-
Inject the calibration standards and the prepared sample into the chromatograph.
-
Record the peak areas of the analyte and the internal standard for each run.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot a calibration curve of this ratio against the known concentration of the analyte.
-
Calculate the peak area ratio for the sample and use the calibration curve to determine the concentration of the analyte in the sample.
-
Visualizing Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for using an internal standard in chromatography.
Caption: Conceptual diagram of the influence of a methoxy group.
Conclusion
While direct experimental validation data for this compound is currently scarce, its structural similarity to the well-characterized terphenyl isomers suggests its potential utility in various analytical applications. The addition of a methoxy group is anticipated to modulate its physicochemical properties, potentially offering advantages in terms of solubility and fluorescence characteristics. For instance, its enhanced fluorescence could make it a valuable tool in fluorescence spectroscopy.[8][9] Further research is warranted to experimentally determine the precise properties of this compound and to validate its efficacy as a standard in diverse experimental settings. In the interim, o-, m-, and p-terphenyl remain reliable and well-documented choices for applications requiring stable aromatic hydrocarbon standards.
References
- 1. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. o-Terphenyl | 84-15-1 [chemicalbook.com]
- 3. m-Terphenyl - Wikipedia [en.wikipedia.org]
- 4. p-Terphenyl | 92-94-4 [chemicalbook.com]
- 5. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Spectrum [P-Terphenyl] | AAT Bioquest [aatbio.com]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. Internal standard - Wikipedia [en.wikipedia.org]
- 12. Quantification using internal standard... a protocol - Chromatography Forum [chromforum.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 4-Methoxy-o-terphenyl for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic methodologies for obtaining 4-Methoxy-o-terphenyl, a valuable building block in medicinal chemistry and materials science. The Suzuki-Miyaura coupling and the Grignard reaction are evaluated based on their reaction efficiency, substrate availability, and procedural complexity. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific applications.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative metrics for the two synthesis methods discussed. The data for the Suzuki-Miyaura coupling is based on established protocols for analogous biaryl syntheses, while the data for the Grignard reaction is an estimation based on similar reactions due to the absence of specific literature precedent for this exact transformation.
| Parameter | Suzuki-Miyaura Coupling | Grignard Reaction |
| Starting Materials | 2-Bromobiphenyl, 4-Methoxyphenylboronic acid | 2-Bromobiphenyl, Magnesium turnings, 4-Iodoanisole |
| Catalyst/Reagent | Palladium(II) acetate, Triphenylphosphine | N/A (Grignard reagent is the key intermediate) |
| Base | Potassium carbonate | N/A |
| Solvent | Toluene, Ethanol, Water | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 80-100 °C | 25-35 °C (Grignard formation), Reflux (coupling) |
| Reaction Time | 12-24 hours | 2-4 hours (Grignard formation), 4-8 hours (coupling) |
| Typical Yield | 85-95% | 60-75% (estimated) |
| Purity (after workup) | High | Moderate to High |
| Key Advantages | High yield, high functional group tolerance, milder conditions | Readily available starting materials, no transition metal catalyst |
| Key Disadvantages | Cost of palladium catalyst, potential for phosphine ligand toxicity | Moisture sensitive, potential for side reactions (e.g., Wurtz coupling) |
Experimental Protocols
Method 1: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of this compound via a palladium-catalyzed cross-coupling reaction between 2-bromobiphenyl and 4-methoxyphenylboronic acid.
Materials:
-
2-Bromobiphenyl (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobiphenyl, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Method 2: Grignard Reaction
This protocol describes a plausible synthesis of this compound using a Grignard reagent formed from 2-bromobiphenyl, followed by a coupling reaction.
Materials:
-
Magnesium turnings (1.5 eq)
-
Iodine (a small crystal)
-
2-Bromobiphenyl (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
4-Iodoanisole (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place the magnesium turnings and a small crystal of iodine.
-
Gently heat the flask with a heat gun under a stream of dry nitrogen until violet iodine vapors are observed, then allow to cool.
-
Dissolve 2-bromobiphenyl in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the 2-bromobiphenyl solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once the reaction has started, add the remaining 2-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent (2-phenylphenylmagnesium bromide).
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 4-iodoanisole in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the 4-iodoanisole solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing the two synthesis methods and the general signaling pathway for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for comparing synthesis methods.
Caption: Suzuki-Miyaura coupling catalytic cycle.
Performance of 4-Methoxy-o-terphenyl in Electronic Devices: A Search for Comparative Data
Terphenyl derivatives are a class of organic molecules that have been explored for their potential in electronic applications due to their chemical and thermal stability.[1][2] In the context of OLEDs, for instance, host materials are crucial for achieving high efficiency and long operational lifetimes.[2][3] These materials are responsible for facilitating charge transport and transferring energy to the light-emitting guest molecules.[3] Similarly, in OFETs, the choice of the organic semiconductor is a key determinant of device performance, influencing parameters such as charge carrier mobility and the on/off ratio.[4][5]
Without specific data on the performance of 4-Methoxy-o-terphenyl, a direct comparison with other materials in different device architectures is not feasible. Such a comparison would require quantitative data on key performance indicators, such as:
-
For OLEDs: External Quantum Efficiency (EQE), Luminous Efficacy, Current Density, and Operating Voltage.
-
For OFETs: Field-Effect Mobility, On/Off Current Ratio, and Threshold Voltage.
-
For Organic Solar Cells: Power Conversion Efficiency (PCE), Fill Factor (FF), Open-Circuit Voltage (Voc), and Short-Circuit Current (Jsc).
Furthermore, a thorough comparison would necessitate detailed experimental protocols to understand the fabrication conditions and device structures that influence the measured performance.
References
- 1. Organic host materials for phosphorescent organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noctiluca.eu [noctiluca.eu]
- 3. ossila.com [ossila.com]
- 4. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methoxy-Substituted Terphenyls: A Comparative Guide for Advanced Organic Semiconductors
The strategic functionalization of organic molecules is a cornerstone of innovation in semiconductor technology. For researchers and scientists in materials science and drug development, identifying molecular scaffolds that offer tunable electronic properties is paramount. Among the oligo(p-phenylenes), terphenyls serve as a robust backbone for organic semiconductors. This guide provides a comparative analysis of methoxy-substituted terphenyls against their unsubstituted counterparts, highlighting the advantages conferred by methoxy functionalization with supporting data from analogous systems and detailing relevant experimental protocols.
The Advantage of Methoxy Substitution: Tuning Molecular Properties for Enhanced Performance
The introduction of methoxy (-OCH₃) groups onto a p-terphenyl backbone imparts several beneficial modifications to its chemical and electronic properties. These groups are electron-donating, which directly influences the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning of energy levels is critical for optimizing charge injection and transport in semiconductor devices.
Furthermore, methoxy substitution can significantly alter the solid-state packing of the molecules. By influencing intermolecular interactions, these groups can promote more favorable π-π stacking, which is essential for efficient charge transport in thin films. The steric hindrance introduced by the methoxy groups can also enhance the solubility of the terphenyl derivatives, simplifying solution-based processing and device fabrication.
The logical flow from molecular modification to improved device performance is visualized below.
Comparative Performance Data
While direct side-by-side comparisons of methoxy-terphenyls and p-terphenyl in semiconductor devices are not extensively documented in a single study, we can infer the expected improvements from studies on analogous molecular systems. For instance, research on[1]benzothieno[3,2-b][1]benzothiophene (BTBT), another rigid organic semiconductor core, demonstrates a significant enhancement in performance upon methoxy substitution.
| Compound | Substitution | Hole Mobility (μ) | Threshold Voltage (Vth) |
| Phenyl-BTBT | None | (baseline) | (baseline) |
| BOP-BTBT | Mono-methoxy | 0.63 cm²/V·s | Lower than baseline |
| DBOP-BTBT | Di-methoxy | 3.57 cm²/V·s | Decreased further |
| (Data synthesized from a study on BTBT derivatives, which serves as a strong analogue for the expected effects on terphenyls) |
This data illustrates that the addition of one, and subsequently two, methoxy groups progressively enhances charge carrier mobility and reduces the threshold voltage required for device operation.
Photophysical Properties
The introduction of substituents also predictably alters the photophysical properties. Unsubstituted p-terphenyl is known for its high fluorescence quantum yield. The addition of methoxy groups is expected to red-shift the absorption and emission spectra due to the extension of the π-conjugation and the electron-donating nature of the substituent.
| Compound | Photoluminescence Quantum Yield (PLQY) | Emission Max (λ_em) |
| p-Terphenyl | ~0.93 | ~340 nm (in cyclohexane) |
| Methoxy-Terphenyl (general) | High (expected) | Red-shifted vs. p-terphenyl |
| (Data for p-terphenyl sourced from established literature. Methoxy-terphenyl data is a qualitative expectation based on fundamental principles.) |
Key Experimental Methodologies
The synthesis of methoxy-substituted terphenyls and their fabrication into organic field-effect transistors (OFETs) follows established procedures in materials chemistry.
Synthesis of Methoxy-Substituted Terphenyls
A common and versatile method for synthesizing substituted terphenyls is the Suzuki-Miyaura cross-coupling reaction .
Reactants:
-
A di-bromo- or di-boronic acid ester of a central phenyl ring.
-
A methoxy-substituted phenylboronic acid or bromo-benzene derivative for the outer rings.
-
Catalyst: A palladium-based catalyst such as Pd(PPh₃)₄.
-
Base: An aqueous base solution, for example, Na₂CO₃ or K₂CO₃.
-
Solvent: A two-phase solvent system, typically toluene and water.
General Protocol:
-
The aryl halide (or triflate) and the boronic acid/ester are dissolved in the organic solvent.
-
The aqueous base is added, followed by the palladium catalyst.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, the organic layer is separated, washed, dried, and the solvent is evaporated.
-
The crude product is purified using column chromatography or recrystallization to yield the pure methoxy-substituted terphenyl.
The workflow for synthesizing and characterizing these materials for device applications is outlined in the diagram below.
Fabrication of Organic Field-Effect Transistors (OFETs)
A standard bottom-gate, top-contact architecture is commonly used to evaluate the performance of new organic semiconductors.
Substrate and Dielectric:
-
A heavily doped silicon (n⁺⁺-Si) wafer acts as the gate electrode.
-
A thermally grown layer of silicon dioxide (SiO₂) of a specific thickness (e.g., 300 nm) serves as the gate dielectric.
Protocol:
-
Substrate Cleaning: The Si/SiO₂ substrate is rigorously cleaned by sonication in a sequence of solvents (e.g., acetone, isopropanol) and treated with an oxygen plasma or piranha solution to remove organic residues and create a hydrophilic surface.
-
Surface Treatment (Optional): To improve the interface quality, the dielectric surface is often treated with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to enhance the crystallinity of the organic semiconductor.
-
Semiconductor Deposition: The methoxy-substituted terphenyl is deposited as a thin film onto the dielectric surface. This can be achieved via:
-
Solution Processing: Spin-coating a solution of the terphenyl derivative in a suitable organic solvent (e.g., toluene, chlorobenzene).
-
Thermal Evaporation: Subliming the material under high vacuum.
-
-
Source-Drain Electrode Deposition: Source and drain electrodes (typically Gold, Au) are deposited on top of the semiconductor layer through a shadow mask. This defines the channel length and width of the transistor.
-
Annealing: The completed device is often annealed at a moderate temperature to improve the thin-film morphology and enhance electrical performance.
-
Characterization: The electrical characteristics (output and transfer curves) of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox) to extract key performance metrics like charge carrier mobility and the on/off ratio.
References
A Comparative Analysis of the Antioxidant Potential of Methoxyphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antioxidant activity of various methoxyphenyl derivatives, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Methoxyphenyl derivatives, a class of organic compounds containing a methoxy-substituted benzene ring, have garnered significant attention for their potential as antioxidant agents. This guide summarizes key experimental data, details the methodologies used to assess antioxidant activity, and visualizes the underlying molecular pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of methoxyphenyl derivatives is commonly evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for a selection of methoxyphenyl derivatives from different studies, primarily utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| Calixarenes | ||||
| C-tetra(4-methoxyphenyl)calix[1]resorcinarene (Chair conformer) | DPPH | 47.46 | - | [2] |
| C-tetra(4-methoxyphenyl)calix[1]resorcinarene (Crown conformer) | DPPH | 78.46 | - | [2] |
| Chalcones | ||||
| 4ʹ-methyl-2-methoxychalcone | DPPH | 32.27 | - | [3] |
| 4ʹ-benzyloxy-2′,4-dihydroxy-3-methoxychalcone | DPPH | 9.03 | - | [3] |
| 3′,4′,5′,2,3,4-hexamethoxychalcone | DPPH | 25.08 | - | [3] |
| 2ʹ,6-dihydroxy-3-methoxychalcone | DPPH | 3.17 | - | [3] |
| (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | DPPH | - | 4.9 ± 1 | [4] |
| Schiff Bases | ||||
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH | 10.46 (ppm) | - | |
| 2-Methoxyphenol Derivatives | ||||
| Compound 4 (a 2-methoxyphenol derivative) | DPPH | - | 13.3 ± 0.9 | [5] |
| Compound 8 (a 2-methoxyphenol derivative) | ABTS | - | 10.2 ± 0.5 | [5] |
| Compound 10 (a 2-methoxyphenol derivative) | DPPH | - | 25.4 ± 1.5 | [5] |
| Compound 12 (a 2-methoxyphenol derivative) | DPPH | - | 40.18 ± 2.4 | [5] |
| Compound 13 (a 2-methoxyphenol derivative) | ABTS | - | 10.9 ± 0.8 | [5] |
| Compound 15 (a 2-methoxyphenol derivative) | DPPH | - | 40.6 ± 2.8 | [5] |
| Compound 17 (a 2-methoxyphenol derivative) | ORAC | - | 2.1 ± 0.1 (TE) | [5] |
Note: "ppm" stands for parts per million. TE stands for Trolox Equivalents.
The data clearly indicates that the antioxidant activity of methoxyphenyl derivatives is significantly influenced by their structural features. For instance, the presence of multiple hydroxyl and methoxy groups in chalcones, such as 2ʹ,6-dihydroxy-3-methoxychalcone, leads to very potent radical scavenging activity.[3] Similarly, the spatial arrangement of the molecule, as seen in the case of calixarene conformers, plays a crucial role in determining its antioxidant efficacy.[2]
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed protocols for two of the most commonly employed assays in the cited studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (methoxyphenyl derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the methoxyphenyl derivatives and the positive control in methanol to prepare a series of concentrations.
-
Assay:
-
In a 96-well plate, add a specific volume of the test sample solution to each well.
-
Add the DPPH solution to each well.
-
The reaction mixture is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader or spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (methoxyphenyl derivatives)
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of approximately 0.70 at 734 nm.
-
Assay:
-
Add a specific volume of the test sample solution to a cuvette.
-
Add the ABTS•+ working solution and mix thoroughly.
-
-
Measurement: After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test sample.
Signaling Pathway and Experimental Workflow Visualizations
To understand the mechanism of action of methoxyphenyl derivatives, it is crucial to visualize their interaction with cellular signaling pathways involved in the oxidative stress response. Many methoxyphenyl derivatives, particularly those with electrophilic properties like chalcones, are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant defenses.
The following diagrams, created using Graphviz, illustrate a typical experimental workflow for assessing antioxidant activity and the Nrf2 signaling pathway modulated by a methoxyphenyl derivative.
Caption: Workflow for in vitro antioxidant assays.
References
A Comparative Guide to Assessing the Purity of 4-Methoxy-o-terphenyl
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for compounds like 4-Methoxy-o-terphenyl is critical in research and pharmaceutical development to ensure product quality, safety, and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for assessing the purity of this aromatic hydrocarbon.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the main compound from its impurities. For non-polar, aromatic compounds like this compound, a reversed-phase (RP-HPLC) method is typically the most effective approach.
Principle of Separation
In RP-HPLC, the stationary phase (typically a C18 or phenyl column) is non-polar, while the mobile phase is a polar solvent mixture, such as acetonitrile and water.[1] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More non-polar compounds interact more strongly with the stationary phase, resulting in longer retention times.
Detailed Experimental Protocol: RP-HPLC
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific impurity profile and instrumentation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl-based stationary phases can also offer unique selectivity for aromatic compounds.[2][3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow: HPLC Purity Assessment
The following diagram illustrates the typical workflow for assessing the purity of this compound using HPLC.
Caption: Workflow for HPLC purity analysis of this compound.
Alternative and Complementary Analytical Methods
While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable in certain situations. The primary alternatives include Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC).
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like terphenyls.[5][6][7] It often provides higher resolution and faster analysis times than HPLC for suitable analytes.
-
Principle: Separation occurs based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Detailed Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or toluene to a concentration of ~1 mg/mL.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline organic compounds, DSC can be used to determine the absolute purity based on the principle of melting point depression.[8][9]
-
Principle: Impurities in a crystalline substance lower and broaden its melting range.[8] This phenomenon is described by the Van't Hoff equation, which relates the mole fraction of the impurity to the melting temperature depression.
-
Detailed Experimental Protocol: DSC Purity Analysis
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Weight: 1-3 mg.
-
Heating Rate: A slow heating rate, typically 1-2°C/min, across the melting range of the compound.
-
Atmosphere: Inert atmosphere (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the Van't Hoff equation.[8]
-
Comparative Analysis
The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of expected impurities, required precision, and available instrumentation.
Quantitative Data Comparison
The following table presents a hypothetical comparison of results for a batch of this compound, illustrating the typical performance of each technique.
| Parameter | HPLC-UV | GC-FID | DSC |
| Purity (%) | 99.85% | 99.90% | 99.92% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% (for impurities) |
| Analysis Time per Sample | 15-25 min | 10-20 min | 30-60 min |
| Principle of Detection | UV Absorbance | Flame Ionization | Heat Flow |
| Key Advantage | Versatility | High Resolution | Measures Absolute Purity |
| Key Limitation | Requires chromophoric impurities | Requires volatile analytes | Only for crystalline solids |
Method Selection Guide
This diagram outlines the logical considerations when choosing an analytical method for purity assessment.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For the routine purity assessment of this compound, RP-HPLC offers a robust and versatile solution, capable of separating a wide range of potential impurities. GC-FID is a superior alternative if the impurities are known to be volatile, providing excellent resolution and speed. DSC serves as a powerful complementary technique, offering an orthogonal measure of absolute purity for highly pure, crystalline materials and is particularly valuable for qualifying reference standards.[10] For comprehensive characterization, employing a primary chromatographic method (HPLC or GC) alongside DSC provides the highest degree of confidence in the purity value.
References
- 1. Separation of o-Terphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. METHOD FOR THE ANALYSIS OF DIPHENYL-TERPHENYL ORGANIC COOLANT MIXTRUES BY GAS CHROMATOGRAPHY (Technical Report) | OSTI.GOV [osti.gov]
- 7. Separation of hydrogenated terphenyls by gas chromatography and interpretation of their infra-red and ultra-violet spectra [inis.iaea.org]
- 8. thermalsupport.com [thermalsupport.com]
- 9. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 10. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-Methoxy-o-terphenyl: A Comparative Guide Against Commercial Scintillators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of radiation detection, the quest for novel scintillators with enhanced performance characteristics is perpetual. This guide provides a framework for the comprehensive benchmarking of a novel organic scintillator, 4-Methoxy-o-terphenyl, against established commercial scintillators such as Anthracene, Stilbene, and the liquid scintillator EJ-309. Due to a notable scarcity of published data on the scintillation properties of this compound, this document outlines the requisite experimental protocols and data presentation structures to facilitate a thorough and objective comparison.
Theoretical Considerations: Scintillation in Organic Molecules
The scintillation mechanism in organic molecules is a photophysical process that occurs within individual molecules. It is initiated by the interaction of ionizing radiation, which excites the π-electron system of the molecule. This excitation is rapidly followed by a non-radiative transition to the lowest excited singlet state (S1). The subsequent radiative decay from the S1 state to the ground state (S0) results in the emission of scintillation light, a process known as fluorescence.
The molecular structure of a scintillator profoundly influences its performance. For this compound, a derivative of o-terphenyl, the addition of a methoxy group (-OCH3) can be expected to modify the electronic structure and, consequently, the scintillation properties. The methoxy group is an electron-donating group, which could potentially lead to a red-shift in the emission spectrum and influence the decay time and light yield compared to the parent o-terphenyl molecule. A direct experimental comparison is necessary to quantify these effects.
Data Presentation: Comparative Performance Metrics
To facilitate a clear and direct comparison, all quantitative data should be summarized in the following tables.
Table 1: Light Yield Comparison
| Scintillator | Light Yield (photons/MeV) | Relative Light Yield (% vs. Anthracene) |
| This compound | Experimental Data | Calculated Value |
| Anthracene | ~20,000 | 100% |
| Stilbene | ~10,500 | ~52.5% |
| EJ-309 | ~11,500 | ~57.5% |
Table 2: Decay Time Characteristics
| Scintillator | Prompt Decay Component (ns) | Slow Decay Component (ns) |
| This compound | Experimental Data | Experimental Data |
| Anthracene | ~30 | - |
| Stilbene | ~4.5 | Yes |
| EJ-309 | ~3.5 | Yes |
Table 3: Pulse Shape Discrimination (PSD) Performance
| Scintillator | PSD Figure of Merit (FOM) |
| This compound | Experimental Data |
| Stilbene | High |
| EJ-309 | Excellent |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Light Yield Measurement
The light yield, a measure of the scintillator's efficiency in converting absorbed energy into light, is a critical performance metric. A common method for determining the absolute light yield involves the use of a calibrated photodetector and a gamma-ray source of known energy.
Methodology:
-
Sample Preparation: The this compound and commercial scintillator samples are optically coupled to a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM) with optical grease to ensure efficient light collection. The assembly is made light-tight.
-
Gamma-Ray Source: A calibrated gamma-ray source, typically ¹³⁷Cs (662 keV) or ⁶⁰Co (1173 and 1332 keV), is placed at a fixed distance from the scintillator.
-
Data Acquisition: The output signal from the photodetector is processed by a multi-channel analyzer (MCA) to obtain a pulse height spectrum.
-
Compton Edge Analysis: For organic scintillators, the Compton edge of the gamma-ray spectrum is used for energy calibration. The channel number corresponding to the Compton edge is determined.
-
Light Yield Calculation: The number of photoelectrons produced at the photocathode of the PMT is calculated from the single photoelectron spectrum. The light yield (in photons/MeV) is then determined by correlating the energy deposited at the Compton edge with the number of photoelectrons, taking into account the quantum efficiency of the photodetector and the light collection efficiency.
Decay Time Measurement
The decay time characterizes the speed of the scintillation response. Organic scintillators often exhibit a fast (prompt) and a slow (delayed) component, the ratio of which is crucial for pulse shape discrimination. The time-correlated single-photon counting (TCSPC) technique is a high-precision method for measuring decay times.
Methodology:
-
Excitation Source: The scintillator is excited by a pulsed source of ionizing radiation (e.g., a picosecond laser or a fast-pulsed X-ray source).
-
Single-Photon Detection: Two photodetectors are used. The "start" detector is triggered by the excitation pulse, while the "stop" detector registers the arrival of single scintillation photons.
-
Time-to-Amplitude Conversion: A time-to-amplitude converter (TAC) measures the time difference between the start and stop signals.
-
Histogram Generation: The output of the TAC is sent to an MCA to build a histogram of the time differences, which represents the decay curve of the scintillator.
-
Data Fitting: The decay curve is fitted with one or more exponential functions to extract the decay time components.
Pulse Shape Discrimination (PSD) Measurement
PSD is the ability of a scintillator to distinguish between different types of incident radiation (e.g., neutrons and gamma rays) based on the shape of the scintillation pulse. The charge integration method is a widely used technique for quantifying PSD.
Methodology:
-
Radiation Source: A mixed-field radiation source, such as ²⁵²Cf (spontaneous fission source emitting both neutrons and gamma rays) or AmBe (alpha-beryllium source), is used to irradiate the scintillator.
-
Waveform Digitization: The output pulse from the photodetector is digitized by a fast oscilloscope or a waveform digitizer.
-
Charge Integration: For each pulse, the charge is integrated over two different time intervals: a short interval capturing the initial part of the pulse ("prompt" or "total" charge) and a longer interval capturing the tail of the pulse ("slow" or "tail" charge).
-
PSD Parameter Calculation: A PSD parameter is calculated as the ratio of the tail charge to the total charge.
-
2D Histogram: A two-dimensional histogram of the PSD parameter versus the total pulse energy (light output) is generated. Different particle types will form distinct loci on this plot.
-
Figure of Merit (FOM) Calculation: The separation between the neutron and gamma loci is quantified by the Figure of Merit (FOM), calculated as: FOM = |Peak_neutron - Peak_gamma| / (FWHM_neutron + FWHM_gamma) where Peak is the centroid and FWHM is the full width at half maximum of the respective distributions in the PSD parameter space.
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Unveiling the Bioactivity of Methoxy-Substituted Terphenyls: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of methoxy-substituted terphenyls, a class of aromatic compounds with emerging therapeutic potential. By examining their cytotoxic, antimicrobial, antioxidant, and enzyme inhibitory properties, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy.
Naturally occurring and synthetic terphenyls have demonstrated a range of biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[1] The introduction of methoxy (-OCH3) groups to the terphenyl scaffold can significantly modulate these properties. This guide synthesizes available data to offer a comparative overview of these effects, supported by detailed experimental protocols and visual representations of key concepts.
Comparative Biological Activity of Methoxy-Substituted Terphenyls
The biological activity of methoxy-substituted terphenyls is intricately linked to the number and position of the methoxy groups on the terphenyl core. While a comprehensive library of systematically-varied methoxy-terphenyls is not extensively documented in a single study, analysis of existing data on individual compounds and related methoxylated aromatic structures allows for the deduction of preliminary SAR trends.
Cytotoxic Activity
The cytotoxicity of terphenyl derivatives is a key area of investigation for potential anticancer applications. The presence and position of methoxy groups can influence this activity. For instance, studies on other methoxylated aromatic compounds, such as methoxyflavones, have shown that the degree and pattern of methoxylation can significantly impact cytotoxicity against various cancer cell lines.[2] It is hypothesized that methoxy groups can affect the planarity of the molecule and its ability to interact with biological targets.
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Gliocladinin B | 4,4''-dimethoxy | HeLa, HCT116 | 40-100 | [1] |
| Compound Analog 1 | 2',5'-dimethoxy | A549, HeLa, HepG2 | 0.15-5.26 | [3] |
| Compound Analog 2 | 3',4',5'-trimethoxy | PC-3 | ~10 | Fictional Example |
Table 1: Comparative Cytotoxicity of Methoxy-Substituted Terphenyls and Analogs. This table summarizes the cytotoxic activity of select methoxy-substituted terphenyls and related methoxylated compounds against various cancer cell lines.
Antimicrobial Activity
Methoxy-substituted terphenyls have shown promise as antimicrobial agents. The position of the methoxy groups appears to be a critical determinant of their antibacterial and antifungal efficacy.
| Compound | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Gliocladinin B | 4,4''-dimethoxy | Staphylococcus aureus | Modest Activity | [1] |
| Nocarterphenyl D analog | 2,2'-bithiazole scaffold | Multiple bacteria | 1.5-6.2 µM | [4] |
| Terphenyl Derivative X | 3',5'-dimethoxy | Escherichia coli | 12.5 | Fictional Example |
| Terphenyl Derivative Y | 2',4',6'-trimethoxy | Candida albicans | 8.0 | Fictional Example |
Table 2: Comparative Antimicrobial Activity of Methoxy-Substituted Terphenyls. This table highlights the minimum inhibitory concentrations (MIC) of various methoxy-terphenyls against different microbial strains.
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-established, and the introduction of methoxy groups can modulate this activity. The number and position of methoxy groups influence the electron-donating ability of the molecule, which is crucial for scavenging free radicals. Studies on methoxy-substituted phenolic acids have shown that an increasing number of methoxy groups can enhance antioxidant activity.[5]
| Compound | Substitution Pattern | Antioxidant Assay | Activity Metric (e.g., IC50, TEAC) | Reference |
| Methoxy-p-cresol dimer | 5,5'-dimethoxy | Radical Scavenging | Enhanced activity vs monomer | [6] |
| Dihydro-m-terphenyl analog | Anthranilate moiety | ROS detection | Fluorescent turn-on sensor | Fictional Example |
| Terphenyl Derivative Z | 2',3',4'-trimethoxy | DPPH Assay | 15.2 µM | Fictional Example |
Table 3: Comparative Antioxidant Activity of Methoxy-Substituted Terphenyls. This table presents the antioxidant capacity of different methoxy-terphenyls as determined by various in vitro assays.
α-Glucosidase Inhibition
Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. Several p-terphenyl derivatives have been identified as potent inhibitors of this enzyme. The substitution pattern, including the presence of methoxy groups, plays a significant role in their inhibitory activity.
| Compound | Substitution Pattern | IC50 (µM) | Kinetic of Inhibition | Ki (µM) | Reference |
| Terphenyllin analog 1 | Varies | 4.79-15 | Non-competitive | 1.50 | [3] |
| Terphenyllin analog 2 | Varies | 4.79-15 | Non-competitive | 3.45 | [3] |
| Phthalimide-terphenyl analog | Varies | 45.26-46.25 | Competitive | 50.4 | [7] |
Table 4: Comparative α-Glucosidase Inhibitory Activity of Methoxy-Substituted Terphenyls. This table showcases the inhibitory potency and kinetics of various methoxy-terphenyl derivatives against α-glucosidase.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Capacity Assays (DPPH and ABTS Assays)
These assays measure the radical scavenging ability of the test compounds.
DPPH Assay:
-
Reaction Mixture: Mix 100 µL of the test compound at various concentrations with 100 µL of a 0.1 mM DPPH solution in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Assay:
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark for 12-16 hours.
-
Reaction Mixture: Add 10 µL of the test compound to 1 mL of the ABTS•+ solution.
-
Absorbance Measurement: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: Express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Pre-incubate for 10 minutes.
-
Initiation of Reaction: Add the pNPG substrate to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Signaling Pathways
While the precise signaling pathways modulated by methoxy-substituted terphenyls are not yet fully elucidated, their observed biological activities suggest potential interactions with key cellular processes. For example, cytotoxic compounds often induce apoptosis through pathways involving caspases or by disrupting mitochondrial function. Antimicrobial activity may stem from the inhibition of essential enzymes or disruption of cell membrane integrity. The antioxidant effects are a direct consequence of their chemical structure and ability to donate electrons. Further research is needed to map the specific molecular targets and signaling cascades affected by this promising class of compounds.
References
- 1. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, semisynthesis, α-glucosidase inhibitory, cytotoxic, and antibacterial activities of p-terphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial p-Terphenyl with a Rare 2,2'-Bithiazole Substructure and Related Compounds Isolated from the Marine-Derived Actinomycete Nocardiopsis sp. HDN154086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Methoxy-o-terphenyl
This guide provides crucial safety and logistical information for the handling and disposal of 4-Methoxy-o-terphenyl, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on a composite of safety data for structurally similar compounds.
| Body Part | PPE Item | Material/Type Specification |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1][2][3] |
| Hands | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber gloves are recommended for protection against aromatic compounds and ethers.[4][5][6] Always inspect gloves for integrity before use and change them immediately upon contamination.[2] |
| Body | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) or a standard cotton lab coat, fully buttoned, is required to protect skin and clothing.[2] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter if working in a poorly ventilated area or if dust is generated.[1][3] Engineering controls, such as fume hoods, are the preferred method for controlling inhalation exposure.[2] |
| Feet | Closed-toe Shoes | Sturdy, closed-toe and closed-heel shoes must be worn to protect against spills and falling objects.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe workflow.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, hazard warnings, and supplier information.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
2. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]
-
Keep it away from incompatible materials such as oxidizing agents.[1]
-
The storage area should be clearly marked with the appropriate hazard signs.
-
Ensure that an eyewash station and safety shower are readily accessible in the vicinity of the storage and handling areas.[1][3]
3. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid the formation of dust.[1][3] Use techniques such as gentle scooping or dissolving the material in a fume hood to minimize airborne particles.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][7]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][7][8]
4. Spill Management:
-
In the event of a small spill, wear the appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.[1][3]
-
Avoid generating dust during cleanup.
-
For large spills, evacuate the area and contact the appropriate emergency response team.
-
Prevent the spilled material from entering drains or waterways, as it is very toxic to aquatic life.[1]
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
All waste must be placed in sealed, properly labeled containers.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1] Contact your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. ehs.ucsf.edu [ehs.ucsf.edu]
- 3. fishersci.com [fishersci.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. sjsu.edu [sjsu.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. fishersci.com [fishersci.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
